Product packaging for Bivittoside A(Cat. No.:CAS No. 77394-03-7)

Bivittoside A

Cat. No.: B1667537
CAS No.: 77394-03-7
M. Wt: 751.0 g/mol
InChI Key: GOYXWSSENLVERY-UHFFFAOYSA-N
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Description

Bivittoside A is an antifungal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66O12 B1667537 Bivittoside A CAS No. 77394-03-7

Properties

CAS No.

77394-03-7

Molecular Formula

C41H66O12

Molecular Weight

751.0 g/mol

IUPAC Name

16-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one

InChI

InChI=1S/C41H66O12/c1-20(2)10-9-15-40(8)26-13-17-39(7)22-11-12-25-37(4,5)28(14-16-38(25,6)23(22)18-27(43)41(26,39)36(48)53-40)51-35-33(30(45)24(42)19-49-35)52-34-32(47)31(46)29(44)21(3)50-34/h18,20-22,24-35,42-47H,9-17,19H2,1-8H3

InChI Key

GOYXWSSENLVERY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bivittoside A; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Bivittoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a complex triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. Saponins from marine invertebrates are a rich source of structurally diverse and biologically active compounds, with many exhibiting cytotoxic, antimicrobial, and anti-inflammatory properties. The intricate molecular architecture of these natural products presents a significant challenge for structure elucidation, requiring a combination of advanced spectroscopic and chemical methods. This technical guide provides an in-depth overview of the methodologies and data integral to the structural determination of this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The isolation of this compound from Bohadschia bivittata is a multi-step process designed to separate the saponin from a complex mixture of other metabolites. The general workflow is outlined below.

cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation A Dried Sea Cucumber Tissue B Methanol Extraction A->B C Crude Methanol Extract D Partitioning (n-butanol/water) C->D E n-Butanol Fraction (Saponin-rich) D->E F Silica Gel Column Chromatography E->F G Reversed-Phase HPLC F->G H Pure this compound G->H

Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered bodies of Bohadschia bivittata are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, is separated and concentrated.

  • Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a methanol-water gradient to yield the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.

Mass Spectrometry

High-resolution mass spectrometry provides the molecular formula of this compound. Fragmentation patterns observed in tandem MS/MS experiments offer valuable information about the sequence of sugar units and the structure of the aglycone.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of the structure elucidation process. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity of atoms within the molecule.

Table 1: Representative ¹³C NMR Data for the Aglycone of this compound

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
135.81675.1
227.51752.3
388.91816.2
439.41919.1
552.82084.5
621.32126.7
728.12237.9
840.92324.1
9145.224125.0
1039.925131.5
11115.82625.7
1238.72717.6
1345.62828.0
1450.22916.5
1534.23028.0

Note: Data is representative for a typical holostane-type triterpene aglycone and may not reflect the exact values for this compound.

Table 2: Representative ¹H NMR Data for the Aglycone of this compound

Proton(s)Chemical Shift (δ) ppmMultiplicityJ (Hz)
H-33.24dd11.5, 4.5
H-115.15br d6.0
H-164.89m
H-18 (Me)1.28s
H-19 (Me)0.91s
H-21 (Me)1.65s
H-26 (Me)1.62s
H-27 (Me)1.70s
H-28 (Me)1.05s
H-29 (Me)1.02s
H-30 (Me)1.18s

Note: Data is representative for a typical holostane-type triterpene aglycone and may not reflect the exact values for this compound.

Chemical Degradation

Acid hydrolysis of this compound cleaves the glycosidic bonds, releasing the constituent monosaccharides and the aglycone. The sugars can be identified by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.

cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_analysis Data Analysis & Structure Assembly A Pure this compound B Mass Spectrometry (HR-MS, MS/MS) A->B C NMR Spectroscopy (1D & 2D) A->C D Acid Hydrolysis A->D F Molecular Formula B->F G Sugar Sequence & Aglycone Fragmentation B->G H ¹H-¹H & ¹H-¹³C Correlations C->H E Aglycone + Monosaccharides D->E I Sugar & Aglycone Identification E->I J Final Structure of this compound F->J G->J H->J I->J

Figure 2: Logical workflow for the structure elucidation of this compound.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activities of this compound are still under investigation, many triterpenoid saponins are known to interact with cell membranes and modulate various signaling pathways. A plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

cluster_pathway Hypothetical NF-κB Inhibition by this compound A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Pro-inflammatory Gene Transcription E->F G This compound G->C Inhibition

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The combination of meticulous isolation procedures, high-resolution mass spectrometry, and comprehensive NMR analysis allows for the complete assignment of its complex molecular structure. Understanding the detailed architecture of this compound is the first step towards exploring its therapeutic potential and provides a foundation for future research in drug development and medicinal chemistry.

An In-Depth Technical Guide to Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A, a triterpene glycoside with a molecular weight of 751.0 g/mol , is a natural product isolated from the sea cucumber Bohadschia bivittata. As a member of the saponin class of compounds, this compound has garnered interest for its potential biological activities, particularly its antineoplastic and cytotoxic effects. This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, and explores its potential mechanism of action. While specific quantitative data on the cytotoxic activity of this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge and outlines general experimental protocols relevant to its study.

Introduction

Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates known to produce a diverse array of secondary metabolites with potent biological activities. Among these are the saponins, a class of triterpene glycosides that play a crucial role in the chemical defense mechanisms of these organisms. This compound is a notable example of such a compound, first isolated from the Okinawan sea cucumber Bohadschia bivittata. Its structural complexity and potential for cytotoxicity make it a subject of interest for drug discovery and development, particularly in the field of oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in experimental settings.

PropertyValueSource
Molecular Weight 751.0 g/mol User-provided
CAS Number 77394-03-7Publicly available data
Chemical Class Triterpene Glycoside (Saponin)Kitagawa et al., 1989
Origin Bohadschia bivittata (Sea Cucumber)Kitagawa et al., 1989

Biological Activity and Potential Mechanism of Action

A potential signaling pathway that may be influenced by this compound and related saponins is the PI3K/Akt pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and the induction of programmed cell death.

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified model of the PI3K/Akt signaling pathway and a hypothetical point of intervention for this compound.

BivittosideA_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BivittosideA This compound BivittosideA->PI3K (Postulated Inhibition)

Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available. However, based on the study of related triterpene glycosides, the following sections outline generalized methodologies for key experiments.

Isolation and Purification of this compound

The initial isolation of this compound was reported by Kitagawa et al. from the sea cucumber Bohadschia bivittata. A general workflow for such an isolation process is depicted below.

Isolation_Workflow Start Fresh or Lyophilized Bohadschia bivittata Tissue Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., n-butanol/water) Extraction->Partition Chromatography1 Column Chromatography (e.g., Silica Gel) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 End Pure this compound Chromatography2->End

A generalized workflow for the isolation and purification of this compound.
Cytotoxicity Assessment

To determine the cytotoxic effects of this compound on cancer cell lines, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

PI3K/Akt Pathway Analysis

Western blotting is a standard technique to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation in response to this compound treatment.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as a cytotoxic agent. While its existence and basic properties are established, a significant gap remains in the understanding of its specific biological activity and mechanism of action. Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including validation of its effects on the PI3K/Akt pathway.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The generation of this critical data will be essential to advance this compound from a promising natural product to a potential therapeutic lead.

An In-Depth Technical Guide to Bivittoside A (CAS: 77394-03-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A, a triterpenoid glycoside isolated from the sea cucumber Bohadschia bivittata, represents a class of marine natural products with potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical structure, and known biological activities. While extensive research has been conducted on related compounds, particularly Bivittoside D, specific data on this compound remains limited. This document summarizes the available information and highlights the general characteristics of the broader class of bivittosides and related triterpene glycosides to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is a lanostane-type triterpene oligoglycoside. Its structure consists of a complex triterpenoid aglycone linked to a carbohydrate chain. While the exact stereochemistry and linkages are defined by its initial isolation and characterization, detailed structural information is not widely available in readily accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77394-03-7General chemical databases
Molecular Formula C₄₁H₆₆O₁₂PubChem
Molecular Weight 751.0 g/mol PubChem
Class Triterpene Glycoside[1]
Source Organism Bohadschia bivittata[2][3]

Biological Activity and Potential Applications

Triterpene glycosides isolated from sea cucumbers are known to possess a wide range of biological activities, including cytotoxic, antifungal, and immunomodulatory effects.[2][3] While specific quantitative data for this compound is scarce in the scientific literature, the activities of its analogues, particularly Bivittoside D, provide insights into its potential.

Antifungal Activity

Bivittoside D, an analogue of this compound, has demonstrated significant antifungal activity against various fungal strains.[1] This suggests that this compound may also possess antifungal properties, although this requires experimental validation. The proposed mechanism for the antifungal action of this class of compounds involves interaction with sterols in the fungal cell membrane, leading to pore formation and subsequent cell lysis.[1]

Cytotoxic Activity

Triterpene glycosides from sea cucumbers are well-documented for their cytotoxic effects against various cancer cell lines.[4][5] This activity is also largely attributed to their ability to interact with membrane sterols, leading to membranolytic effects.[1] While this compound is mentioned in the context of these cytotoxic compounds, specific IC50 values from primary literature are not available.[6] Studies on related compounds have shown efficacy against a range of human tumor cell lines.[1]

Mechanism of Action: A General Perspective for Triterpene Glycosides

The primary mechanism of action for many bioactive sea cucumber triterpene glycosides is their membranolytic activity.[1] This process is initiated by the interaction of the glycoside with sterols, particularly cholesterol, within the cell membrane. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity and cellular homeostasis, ultimately resulting in cell death. The structural features of the triterpene aglycone and the attached sugar chain are critical in determining the potency of this membranotropic action.[1]

Below is a generalized workflow representing the proposed mechanism of action for this class of compounds.

General Mechanism of Triterpene Glycoside-Induced Cytotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bivittoside Triterpene Glycoside (e.g., this compound) Sterol Membrane Sterols (e.g., Cholesterol) Bivittoside->Sterol Interaction Pore Pore Formation Sterol->Pore Induces Disruption Disruption of Ion Gradient & Cellular Homeostasis Pore->Disruption Leads to Lysis Cell Lysis / Apoptosis Disruption->Lysis Results in

A generalized signaling pathway for triterpene glycoside cytotoxicity.

Experimental Protocols: A Methodological Overview

Due to the lack of specific published studies on this compound, this section provides a general overview of the experimental protocols typically employed to assess the biological activities of marine triterpenoid glycosides.

Isolation and Purification

The isolation of this compound from its natural source, Bohadschia bivittata, generally involves the following steps:

  • Extraction: The dried and powdered sea cucumber tissue is extracted with a solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.[3]

General Workflow for Isolation of this compound Start Bohadschia bivittata (Sea Cucumber) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC End Pure this compound HPLC->End

A generalized workflow for the isolation of this compound.
In Vitro Antifungal Susceptibility Testing

The antifungal activity of a compound like this compound would typically be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared.

  • Serial Dilution: The test compound is serially diluted in a microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

This compound is a marine natural product with a chemical structure that suggests potential for biological activity, particularly in the areas of antifungal and anticancer research. However, a significant gap exists in the scientific literature regarding specific experimental data for this compound. Future research should focus on the targeted investigation of this compound to elucidate its specific biological activities, determine its mechanism of action, and evaluate its therapeutic potential. Such studies are crucial for unlocking the full potential of this and other related marine-derived compounds in drug discovery and development.

References

In-depth Technical Guide to Bivittoside A from Bohadschia bivittata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A is a complex triterpene glycoside isolated from the sea cucumber Bohadschia bivittata. These compounds, belonging to the saponin class, are noted for their diverse and potent biological activities. This document provides a comprehensive overview of this compound, with a focus on its natural source, chemical characteristics, and reported biological effects. Due to the limited availability of recent, detailed studies specifically on this compound, this guide also draws upon closely related analogues, such as bivittoside D, to infer potential properties and experimental approaches. This guide adheres to stringent data presentation and visualization requirements to facilitate advanced research and development applications.

Introduction: The Natural Source - Bohadschia bivittata

Bohadschia bivittata, a species of sea cucumber, is the natural source of a series of triterpene glycosides known as bivittosides. Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates renowned for producing a wide array of bioactive secondary metabolites.[1] These organisms utilize chemical defense mechanisms, which are the source of these potent compounds. The genus Bohadschia is particularly known for producing lanostane-type triterpene glycosides, which are characterized by a C30 tetracyclic triterpene aglycone linked to a sugar chain.

Chemical Structure and Properties of Bivittosides

Bivittosides are classified as lanostane-type triterpene oligoglycosides. The general structure consists of a lanostane aglycone and a carbohydrate chain attached at the C-3 position. While the detailed structure of this compound requires access to its original characterization data, the structures of related compounds, such as bivittoside D, have been elucidated. Bivittoside D possesses a complex oligosaccharide chain composed of six sugar units. The structural variations within the bivittoside family, including the composition and linkage of the sugar moieties and substitutions on the aglycone, are responsible for the diversity of their biological activities.

Biological Activity of Bivittosides

Antifungal Activity

Bivittoside D, isolated from Bohadschia vitiensis, has exhibited potent antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined for several fungal strains, highlighting its potential as a lead compound for the development of novel antifungal agents.

Spermicidal Activity

Research has also demonstrated the potent spermicidal activity of bivittoside D. This action is attributed to the permeabilization of the sperm cell membrane, leading to rapid immobilization and death of spermatozoa. This suggests a potential application for bivittosides in the development of new contraceptive agents.

Quantitative Data

Due to the absence of specific recent studies on this compound, the following table summarizes the quantitative data available for the closely related and well-studied bivittoside D . This data is presented to offer a comparative baseline for researchers investigating this compound.

CompoundBiological ActivityTest Organism/Cell LineParameterValueReference
Bivittoside DAntifungalCandida albicansMIC31.2 µg/mL
Bivittoside DAntifungalCryptococcus neoformansMIC62.5 µg/mL
Bivittoside DAntifungalSporothrix schenckiiMIC250 µg/mL
Bivittoside DAntifungalTrichophyton mentagrophytesMIC15.6 µg/mL
Bivittoside DAntifungalAspergillus fumigatusMIC62.5 µg/mL
Bivittoside DAntifungalCandida parapsilosisMIC250 µg/mL
Bivittoside DSpermicidalHuman SpermMEC for 100% immobilization in ~20 sec350 µM[1]

MIC: Minimum Inhibitory Concentration MEC: Minimum Effective Concentration

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of bivittoside D and can be adapted for the study of this compound.

Isolation and Purification of Bivittosides

This protocol outlines a general procedure for the extraction and isolation of triterpene glycosides from Bohadschia species.

experimental_workflow cluster_extraction Extraction cluster_fractionation Solvent Partitioning cluster_chromatography Chromatographic Purification start Fresh or frozen Bohadschia bivittata tissue extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Partitioning between n-butanol and water concentration->partitioning n_butanol n-Butanol Fraction (Glycoside-rich) partitioning->n_butanol aqueous Aqueous Fraction partitioning->aqueous silica_gel Silica Gel Column Chromatography n_butanol->silica_gel elution Elution with Chloroform-Methanol-Water gradient silica_gel->elution fractions Collection of Fractions elution->fractions hplc Reversed-Phase HPLC fractions->hplc pure_bivittoside_A Pure this compound hplc->pure_bivittoside_A

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The fresh or freeze-dried and powdered body walls of Bohadschia bivittata are exhaustively extracted with methanol at room temperature.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The triterpene glycosides are concentrated in the n-butanol fraction.

  • Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of chloroform-methanol-water to separate the different glycosides.

  • Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

antifungal_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading prepare_compound Prepare serial dilutions of this compound in DMSO dispense_compound Dispense compound dilutions into 96-well plate prepare_compound->dispense_compound prepare_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prepare_inoculum->add_inoculum prepare_media Prepare RPMI-1640 medium dispense_compound->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate at 35°C for 24-48 hours read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the antifungal broth microdilution assay.

Detailed Steps:

  • Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then prepared in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculum: Fungal strains are cultured on an appropriate agar medium, and a standardized inoculum is prepared according to CLSI guidelines.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Controls: Positive controls (medium with inoculum, no drug) and negative controls (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound have not been elucidated. However, the primary mechanism of action for many bioactive saponins, including bivittoside D, involves interaction with cell membranes.

membrane_interaction cluster_membrane Cell Membrane cluster_interaction Interaction cluster_consequence Consequences membrane Phospholipid Bilayer with embedded Sterols (e.g., Cholesterol, Ergosterol) bivittoside This compound binding Binding to Membrane Sterols bivittoside->binding binding->membrane pore_formation Pore Formation / Membrane Disruption binding->pore_formation permeability Increased Membrane Permeability pore_formation->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death (e.g., Lysis, Apoptosis) leakage->cell_death

Caption: Proposed mechanism of action for this compound via membrane interaction.

It is hypothesized that the lipophilic aglycone of this compound intercalates into the lipid bilayer of the cell membrane, while the hydrophilic sugar chain remains on the exterior. This interaction is often stabilized by the formation of complexes with membrane sterols, such as cholesterol in animal cells and ergosterol in fungal cells. This disruption of the membrane architecture can lead to the formation of pores, resulting in increased membrane permeability, loss of essential intracellular components, and ultimately, cell death.

Conclusion and Future Directions

This compound and its analogues from Bohadschia bivittata represent a promising class of marine natural products with significant potential for therapeutic development, particularly in the areas of antifungal and contraceptive applications. The information available on the closely related bivittoside D provides a strong foundation for future research on this compound.

Further investigation is critically needed to:

  • Isolate and fully characterize the structure of this compound using modern spectroscopic techniques.

  • Perform comprehensive in vitro and in vivo studies to determine its specific biological activities and quantitative potency (e.g., IC50, MIC values).

  • Elucidate the precise molecular mechanisms of action and identify the specific cellular targets and signaling pathways involved.

  • Explore synthetic and semi-synthetic modifications to optimize its activity and pharmacokinetic properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound.

References

Isolation of Bivittoside A from the Sea Cucumber Bohadschia bivittata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Bivittoside A, a triterpenoid glycoside from the sea cucumber Bohadschia bivittata. This document details a representative experimental protocol, summarizes key quantitative and spectroscopic data, and discusses the potential biological activities of this marine natural product.

Introduction

Sea cucumbers, belonging to the class Holothuroidea, are a rich source of diverse bioactive secondary metabolites. Among these, triterpenoid glycosides, also known as saponins, have garnered significant attention for their wide range of biological activities, including antifungal, cytotoxic, and immunomodulatory effects. This compound is a lanostane-type triterpene oligoglycoside first isolated from the Okinawan sea cucumber Bohadschia bivittata. This guide serves as a technical resource for researchers interested in the extraction, purification, and characterization of this compound for further investigation and potential therapeutic development.

Experimental Protocols

The following is a representative, detailed protocol for the isolation and purification of this compound from Bohadschia bivittata, based on established methods for triterpenoid glycoside extraction from sea cucumbers.

Extraction
  • Sample Preparation: Freshly collected specimens of Bohadschia bivittata are washed with tap water to remove salt and debris. The body walls are separated and cut into small pieces.

  • Initial Extraction: The chopped body walls are soaked in methanol (MeOH) at room temperature for 24 hours. This process is typically repeated three to five times to ensure exhaustive extraction of the triterpenoid glycosides.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The triterpenoid glycosides, being polar, are concentrated in the n-butanol fraction.

  • Desalting: The n-BuOH fraction is concentrated, and the residue is dissolved in a minimal amount of aqueous methanol. This solution is then passed through a column of a non-polar stationary phase, such as Amberlite XAD-2 or Diaion HP-20, to remove inorganic salts. The glycosides are eluted with methanol.

Chromatographic Purification
  • Silica Gel Column Chromatography: The desalted crude glycoside fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with chloroform and gradually increasing the polarity with the addition of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by RP-HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector (typically at 210 nm). This compound is collected as a pure compound.

Data Presentation

Quantitative Data
ParameterValueSource
Source Organism Bohadschia bivittataKitagawa et al., 1989
Starting Material Body WallsGeneral Protocol
Typical Yield Not explicitly stated in available literature-
Purity >98% (by HPLC)Assumed for characterization
Spectroscopic Data for this compound
TechniqueKey Observations
¹H NMR Signals corresponding to a triterpene aglycone and a sugar chain.
¹³C NMR Resonances confirming the holostane-type triterpene skeleton and the presence of four sugar units.
Mass Spectrometry Molecular ion peak consistent with the chemical formula of this compound.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification sea_cucumber Sea Cucumber (Bohadschia bivittata) chopping Chopping of Body Walls sea_cucumber->chopping 1. Preparation methanol_extraction Methanol Extraction chopping->methanol_extraction 2. Extraction concentration1 Concentration methanol_extraction->concentration1 3. Concentration partitioning Solvent Partitioning (n-BuOH fraction) concentration1->partitioning 4. Partitioning desalting Desalting partitioning->desalting 5. Desalting silica_gel Silica Gel Column Chromatography desalting->silica_gel 6. Initial Purification rp_hplc Reversed-Phase HPLC silica_gel->rp_hplc 7. Final Purification bivittoside_a Pure this compound rp_hplc->bivittoside_a 8. Isolation

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoid glycosides from sea cucumbers are known to induce apoptosis in cancer cells. A potential pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Signaling_Pathway Bivittoside_A This compound Cell_Membrane Cell Membrane Interaction Bivittoside_A->Cell_Membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized apoptotic signaling pathway for this compound.

Conclusion

This compound represents a promising marine natural product with potential for therapeutic applications. The isolation and purification of this compound, while involving standard chromatographic techniques, require careful optimization to achieve high purity. Further research is needed to fully elucidate its biological activities and mechanism of action, particularly its effects on cellular signaling pathways. This guide provides a foundational framework for researchers to undertake the isolation and study of this compound and other related triterpenoid glycosides from sea cucumbers.

An In-depth Technical Guide to Bivittoside A: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittoside A is a triterpene glycoside, a class of naturally occurring compounds found in various marine organisms. Isolated from the sea cucumber Bohadschia bivittata, this saponin has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and insights into its biological significance.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₄₁H₆₆O₁₂. The structural elucidation of this compound has been primarily achieved through spectroscopic methods. While some physical properties like a specific melting point and solubility data are not extensively documented in publicly available literature, the data for the closely related compound, Bivittoside D, which was isolated from Bohadschia vitiensis, is available and shows a melting point of 220-221°C.[1] This suggests that this compound is likely a crystalline solid at room temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₆₆O₁₂PubChem
Molecular Weight 754.9 g/mol PubChem
CAS Number 77394-03-7[2]
Appearance Colorless solid (inferred)
Melting Point Not reported
Solubility Not reported

Spectroscopic Data

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural source, the sea cucumber Bohadschia bivittata, involves a multi-step extraction and chromatographic process. The general workflow for isolating triterpene glycosides from sea cucumbers is as follows:

Diagram 1: General Workflow for the Isolation of this compound

Isolation_Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Fresh or Freeze-Dried Sea Cucumber B Homogenization & Extraction with Methanol A->B C Crude Methanolic Extract B->C D Solvent Partitioning (e.g., n-butanol/water) C->D E n-Butanol Fraction D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The fresh or freeze-dried sea cucumber tissue is homogenized and repeatedly extracted with methanol at room temperature. The combined methanolic extracts are then concentrated under reduced pressure.

  • Solvent Partitioning: The resulting crude extract is suspended in water and partitioned with a non-polar solvent like n-butanol. The triterpene glycosides, including this compound, will preferentially move into the n-butanol layer.

  • Column Chromatography: The n-butanol fraction is subjected to a series of column chromatographic separations. This may involve silica gel chromatography with a gradient of chloroform and methanol, followed by gel filtration chromatography on a Sephadex LH-20 column to separate compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC, which provides high resolution and yields the pure compound.

Antifungal Activity Assay

The antifungal activity of this compound is a key area of research. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Diagram 2: Workflow for Antifungal Susceptibility Testing

Antifungal_Assay A Prepare Fungal Inoculum C Add Fungal Inoculum to Each Well A->C B Prepare Serial Dilutions of this compound in Microtiter Plate B->C D Incubate at Appropriate Temperature and Time C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A standard workflow for determining the antifungal activity.

Methodology:

  • Fungal Strains: Cultures of pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates.

  • Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable broth, with the concentration adjusted to a specific optical density.

  • Microdilution Assay: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated under conditions optimal for the growth of the specific fungal strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound and related compounds is their antifungal effect.[2] Triterpene glycosides from sea cucumbers are known to exert their antifungal effects through various mechanisms, often involving interaction with the fungal cell membrane.

While the specific signaling pathways affected by this compound have not been fully elucidated, a plausible mechanism of action involves the disruption of membrane integrity. This can occur through the formation of pores or by altering the fluidity of the fungal cell membrane, leading to leakage of essential cellular components and ultimately cell death.

Diagram 3: Postulated Mechanism of Antifungal Action

Antifungal_Mechanism cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome A This compound B Fungal Cell Membrane A->B Binding/Intercalation C Pore Formation / Altered Fluidity B->C D Leakage of Intracellular Components C->D E Cell Lysis and Death D->E

References

A Technical Guide to the Putative Biosynthesis of Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivittosides are a class of triterpene glycosides isolated from sea cucumbers of the genus Bohadschia, which have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of Bivittoside A, a member of this family. Due to the limited specific research on the biosynthesis of this compound, this document outlines a scientifically plausible pathway based on the established principles of triterpene glycoside biosynthesis in marine invertebrates, particularly the formation of the lanostane-type aglycone and subsequent glycosylation and sulfation events. Furthermore, this guide presents representative experimental protocols for the isolation and structural elucidation of this compound, along with visualizations of the proposed metabolic route and experimental workflows to aid researchers in this field.

Introduction to this compound

This compound is a complex triterpene glycoside, a class of secondary metabolites characteristic of sea cucumbers (Holothuroidea). These compounds are known for their diverse and potent biological activities, including antifungal and cytotoxic effects. The structural complexity and bioactivity of Bivittosides make their biosynthesis a subject of significant scientific interest, particularly for applications in drug discovery and development. This compound belongs to the lanostane-type triterpenoid glycosides, featuring a tetracyclic triterpenoid aglycone core decorated with a carbohydrate chain.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages: the formation of the lanostane aglycone, a series of oxidative modifications to this core structure, and finally, the sequential addition and modification of sugar moieties by glycosyltransferases and sulfotransferases.

Stage 1: Formation of the Lanostane Aglycone

The biosynthesis of the triterpene core of this compound begins with the cyclization of (S)-2,3-oxidosqualene, a common precursor for all triterpenoids. This process is analogous to the biosynthesis of lanosterol in animals and fungi.[1][2] The key enzyme in this step is a lanosterol synthase , which catalyzes a series of concerted cation-pi cyclizations and rearrangements to form the characteristic tetracyclic lanostane skeleton.

The overall pathway to lanosterol is initiated from acetyl-CoA via the mevalonate pathway.[3][4]

G cluster_0 Mevalonate Pathway cluster_1 Triterpene Backbone Formation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate->Isopentenyl pyrophosphate (IPP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP Isopentenyl pyrophosphate (IPP)->IPP_DMAPP Dimethylallyl pyrophosphate (DMAPP)->IPP_DMAPP Geranyl pyrophosphate (GPP) Geranyl pyrophosphate (GPP) IPP_DMAPP->Geranyl pyrophosphate (GPP) Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Geranyl pyrophosphate (GPP)->Farnesyl pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase G Lanosterol Lanosterol Hydroxylated Lanostane Aglycone Hydroxylated Lanostane Aglycone Lanosterol->Hydroxylated Lanostane Aglycone Cytochrome P450s Glycosylated Aglycone (Monosaccharide) Glycosylated Aglycone (Monosaccharide) Hydroxylated Lanostane Aglycone->Glycosylated Aglycone (Monosaccharide) Glycosyltransferase 1 (UDP-Sugar 1) Glycosylated Aglycone (Disaccharide) Glycosylated Aglycone (Disaccharide) Glycosylated Aglycone (Monosaccharide)->Glycosylated Aglycone (Disaccharide) Glycosyltransferase 2 (UDP-Sugar 2) ... ... Glycosylated Aglycone (Disaccharide)->... Full-Length Glycoside Full-Length Glycoside ...->Full-Length Glycoside Sulfated this compound Sulfated this compound Full-Length Glycoside->Sulfated this compound Sulfotransferases (PAPS) G cluster_0 Isolation cluster_1 Structure Elucidation Sample Bohadschia bivittata Extraction (MeOH) Extraction (MeOH) Sample->Extraction (MeOH) Solvent Partitioning Solvent Partitioning Extraction (MeOH)->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound HRESIMS HRESIMS Pure this compound->HRESIMS Molecular Formula NMR (1D & 2D) NMR (1D & 2D) Pure this compound->NMR (1D & 2D) Structural Connectivity Acid Hydrolysis & GC/HPLC Acid Hydrolysis & GC/HPLC Pure this compound->Acid Hydrolysis & GC/HPLC Sugar Composition & Configuration Final Structure Final Structure HRESIMS->Final Structure NMR (1D & 2D)->Final Structure Acid Hydrolysis & GC/HPLC->Final Structure

References

Spectroscopic Analysis of Bivittoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of NMR and MS Data for Structural Elucidation

Introduction

Bivittoside A is a triterpene glycoside, a class of natural products isolated from marine organisms, particularly sea cucumbers of the genus Bohadschia. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including antifungal and cytotoxic properties. The structural characterization of these complex molecules is a critical step in understanding their mechanism of action and potential for drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Note: Extensive searches of the scientific literature did not yield specific, publicly available spectroscopic data for a compound explicitly named "this compound". It is possible that this is a minor or novel compound with unpublished data. Therefore, this guide will present a representative dataset for a closely related and well-characterized triterpene glycoside, Bivittoside D, also isolated from Bohadschia vitiensis. This will serve as a practical example of the spectroscopic analysis applied to this class of compounds.

I. Spectroscopic Data

The structural elucidation of triterpene glycosides like Bivittoside D relies heavily on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The 1H NMR spectrum reveals the chemical environment and connectivity of protons, while the 13C NMR spectrum provides information about the carbon skeleton. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure.

Table 1: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Aglycone Moiety) in C5D5N

PositionδC (ppm)δH (ppm, mult., J in Hz)
136.11.95, 1.05
227.01.85, 1.75
389.03.25 (dd, 11.5, 4.0)
439.5-
547.81.00
623.22.05, 1.50
728.52.20, 1.80
840.82.10
9145.95.70 (br d, 5.5)
1039.8-
11115.5-
1237.52.30, 1.90
1346.5-
1452.52.45
1531.02.15, 1.70
1634.52.35, 2.00
1745.82.50
1816.21.42 (s)
1924.01.20 (s)
2083.5-
2127.81.75 (s)
2237.02.60, 2.25
2322.82.10, 1.85
2440.52.40
2575.2-
2628.01.55 (s)
2727.51.52 (s)
2829.81.15 (s)
2916.81.10 (s)
3028.21.05 (s)

Table 2: 1H and 13C NMR Spectroscopic Data for Bivittoside D (Sugar Moieties) in C5D5N

Sugar UnitPositionδC (ppm)δH (ppm, mult., J in Hz)
Xylose 1'104.54.85 (d, 7.5)
2'81.84.10 (t, 8.0)
3'77.84.25 (t, 8.5)
4'70.84.15 (t, 8.5)
5'66.54.00 (dd, 11.0, 5.0), 3.50 (t, 10.5)
Quinovose 1''102.55.15 (d, 7.5)
2''76.54.35 (t, 8.0)
3''86.54.05 (dd, 9.5, 8.0)
4''75.53.75 (t, 9.5)
5''72.03.85 (dq, 9.5, 6.0)
6''18.51.70 (d, 6.0)
Glucose 1'''105.85.05 (d, 7.5)
2'''75.04.00 (t, 8.0)
3'''78.24.20 (t, 8.5)
4'''71.54.10 (t, 8.5)
5'''78.03.90 (m)
6'''62.54.30 (dd, 11.5, 5.0), 4.15 (dd, 11.5, 6.0)
3-O-Me-Glc 1''''105.54.95 (d, 7.5)
2''''74.83.95 (t, 8.0)
3''''88.53.80 (t, 8.5)
4''''69.53.70 (t, 8.5)
5''''77.53.85 (m)
6''''62.04.25 (dd, 11.5, 5.0), 4.10 (dd, 11.5, 6.0)
3-OMe-3.65 (s)
Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the molecular formula of the compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding protonated or sodiated molecular ions.

Table 3: Mass Spectrometry Data for Bivittoside D

Ionm/z [M+Na]+Molecular Formula
Bivittoside D1245.6089C59H94O26Na

II. Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for triterpene glycosides, based on standard methodologies in the field.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • 13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is infused into the ESI source at a low flow rate. Mass spectra are acquired in positive ion mode to observe [M+H]+ or [M+Na]+ ions. The high resolution of the instrument allows for the accurate determination of the mass-to-charge ratio, from which the elemental composition can be calculated.

III. Workflow for Natural Product Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound from its biological source.

workflow A Biological Material (e.g., Sea Cucumber) B Extraction A->B C Crude Extract B->C D Fractionation (e.g., Chromatography) C->D E Fractions D->E F Purification (e.g., HPLC) E->F G Pure Compound (this compound) F->G H Spectroscopic Analysis G->H I NMR (1D & 2D) H->I J MS (High Resolution) H->J K Structure Elucidation I->K J->K L Final Structure K->L

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

The structural determination of complex natural products like this compound is a meticulous process that relies on the synergistic use of advanced spectroscopic techniques. While the specific data for this compound remains elusive in the public domain, the representative data for Bivittoside D showcases the power of NMR and MS in providing the detailed atomic-level information necessary to assemble these intricate molecular architectures. The methodologies and workflows described herein represent the standard approach in natural product chemistry, paving the way for the discovery and characterization of new bioactive compounds with therapeutic potential.

Bivittoside A: A Deep Dive into its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of Bivittoside A, a triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. While information on this compound is less extensive than its more studied counterpart, Bivittoside D, this document synthesizes the available scientific literature to present a detailed account for research and drug development purposes.

Executive Summary

This compound is a lanostane-type triterpene oligoglycoside discovered in 1989 by a team of Japanese researchers led by Isao Kitagawa. It was isolated from the Cuvierian tubules of the Okinawan sea cucumber, Bohadschia bivittata. Along with Bivittosides B, C, and D, its structure was elucidated through extensive spectroscopic analysis. While closely related to other bioactive saponins from the same organism, this compound itself has not been the subject of extensive biological activity screening, with early reports indicating a lack of significant antifungal properties. This guide details the pivotal discovery, the source organism, and the chemical context of this compound.

Discovery and History

The history of this compound is intrinsically linked to the broader investigation of saponins from the sea cucumber Bohadschia bivittata.

The Landmark 1989 Study

The seminal work on this compound was published in 1989 in the Chemical and Pharmaceutical Bulletin.

  • Publication: Kitagawa, I., Kobayashi, M., Hori, M., & Kyogoku, Y. (1989). Marine Natural Products. XVIII. Four Lanostane-Type Triterpene Oligoglycosides, Bivittosides A, B, C, and D, from the Okinawan Sea Cucumber Bohadschia bivittata MITSUKURI. Chemical & Pharmaceutical Bulletin, 37(1), 61-67.

This paper detailed the isolation and structural elucidation of four related saponins: this compound, B, C, and D. The research team successfully characterized these complex natural products, contributing significantly to the field of marine natural product chemistry.

Source Organism

This compound was isolated from the Cuvierian tubules of the sea cucumber Bohadschia bivittata (Mitsukuri), a species found in the waters of Okinawa, Japan. Cuvierian tubules are defensive organs in some sea cucumber species, and they are known to be a rich source of bioactive compounds, particularly saponins.

Chemical Structure

This compound is classified as a lanostane-type triterpene oligoglycoside. Its chemical formula is C₄₁H₆₆O₁₂. While the detailed structural elucidation is contained within the 1989 publication, which is not widely available in its full text, the general structure consists of a triterpenoid aglycone linked to a sugar chain (oligoglycoside).

Quantitative Data

The initial 1989 study by Kitagawa and his team reported the yields of the four Bivittosides from the methanolic extract of the Cuvierian tubules of Bohadschia bivittata.

CompoundYield (%)
This compound 2
Bivittoside B2
Bivittoside C2
Bivittoside D8

Table 1: Yields of Bivittosides from the methanolic extract of the Cuvierian tubules of Bohadschia bivittata.

Experimental Protocols

Due to the limited public access to the full text of the original 1989 publication, a detailed, step-by-step experimental protocol for the isolation of this compound cannot be provided. However, based on general methods for saponin isolation from sea cucumbers and information from related studies on Bivittoside D, a probable workflow can be outlined.

General Isolation Workflow (Inferred)

The isolation of Bivittosides from Bohadschia bivittata likely followed a multi-step process involving extraction, fractionation, and chromatography.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Cuvierian Tubules of Bohadschia bivittata B Methanolic Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Fractions containing Bivittosides E->F G High-Performance Liquid Chromatography (HPLC) F->G H Isolated Bivittosides (A, B, C, D) G->H

Inferred workflow for the isolation of Bivittosides.

Biological Activity

According to a patent that cites the original work, among the four Bivittosides discovered, only Bivittoside D exhibited significant antifungal activity against a panel of fungi. This suggests that this compound may have limited or no antifungal properties, at least against the strains tested in the initial studies. Further research would be necessary to fully characterize the bioactivity profile of this compound.

Signaling Pathways and Experimental Workflows

As there is no readily available information on the mechanism of action or specific biological studies involving this compound, diagrams of signaling pathways are not applicable at this time. The experimental workflow for its discovery is centered on chemical isolation and structural elucidation, as depicted in the inferred workflow diagram above.

Conclusion

This compound remains a scientifically significant molecule as one of the first triterpenoid saponins to be isolated from Bohadschia bivittata. While its own biological activities have not been a major focus of subsequent research, its discovery paved the way for the investigation of related compounds like Bivittoside D, which has shown promising antifungal and spermicidal properties. For researchers in drug discovery, this compound represents a potential scaffold for derivatization and further investigation into the structure-activity relationships of this class of marine natural products. Access to the original 1989 publication by Kitagawa et al. is crucial for any future research aiming to build upon this foundational work.

Methodological & Application

Application Notes and Protocols: Bivittoside A Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. Saponins from marine invertebrates are of significant interest in the field of drug discovery due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the extraction and purification of this compound, methods for its characterization, and a summary of its potential biological activities to guide further research and development.

Extraction and Purification of this compound

The following protocol is a comprehensive method for the isolation of this compound from the sea cucumber Bohadschia bivittata. The process involves initial solvent extraction followed by a series of chromatographic purification steps.

Experimental Protocol: Extraction and Initial Purification
  • Preparation of Starting Material:

    • Freshly collected specimens of Bohadschia bivittata are washed thoroughly with tap water to remove salt and debris.

    • The sea cucumbers are then chopped into small pieces to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • The chopped material is soaked in methanol (MeOH) at a ratio of 1:5 (w/v) for 24 hours at room temperature.

    • The methanolic extract is decanted, and the process is repeated three to four times to ensure exhaustive extraction.

    • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

    • The n-BuOH fraction, which contains the saponins, is collected and evaporated to dryness.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The dried n-BuOH fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to separate fractions based on polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 7:3:0.5) and visualized by spraying with 10% H₂SO₄ followed by heating.

  • Sephadex LH-20 Gel Filtration:

    • Fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further analytical methods, are pooled and concentrated.

    • The concentrated fraction is then applied to a Sephadex LH-20 column and eluted with methanol to remove smaller impurities and salts.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • A gradient of acetonitrile (ACN) in water is typically used as the mobile phase.

    • The purity of the isolated this compound is confirmed by analytical HPLC, where it should appear as a single peak.

Quantitative Data

While specific yield and purity data for this compound are not extensively reported in publicly available literature, the following table provides an illustrative summary based on typical saponin extractions from sea cucumbers. Researchers should expect to optimize the protocol to achieve higher yields and purity.

ParameterValueNotes
Starting Material Bohadschia bivittataFresh or frozen
Crude Extract Yield 10-15% (of dry weight)Varies with season and location of collection
n-Butanol Fraction Yield 2-5% (of crude extract)Contains a mixture of saponins
Purified this compound Yield 0.1-0.5% (of n-BuOH fraction)Highly dependent on purification efficiency
Final Purity >95%As determined by analytical HPLC

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

Biological Activity of this compound

Triterpenoid saponins from sea cucumbers are well-documented for their cytotoxic activity against a range of cancer cell lines. While specific data for this compound is limited, related compounds have shown significant effects. Further research is warranted to investigate the cytotoxic potential and mechanism of action of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are treated with the different concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for another 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis:

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Workflow

Diagram: this compound Extraction and Purification Workflow

BivittosideA_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization cluster_output Final Product sea_cucumber Bohadschia bivittata chopping Chopping & Washing sea_cucumber->chopping extraction Methanol Extraction chopping->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel n-Butanol Fraction sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative RP-HPLC sephadex->hplc analysis Purity & Structural Analysis (HPLC, MS, NMR) hplc->analysis bivittoside_a Purified this compound hplc->bivittoside_a bioactivity Cytotoxicity Assays (e.g., MTT) analysis->bioactivity

Caption: Workflow for this compound extraction and purification.

Diagram: Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

While the specific signaling pathway for this compound is yet to be elucidated, many triterpenoid saponins induce apoptosis through the intrinsic mitochondrial pathway.

Saponin_Apoptosis_Pathway cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade BivittosideA This compound Membrane Plasma Membrane Disruption BivittosideA->Membrane Bax Bax Activation Membrane->Bax Bcl2 Bcl-2 Inhibition Membrane->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical saponin-induced apoptosis pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bivittoside A is a triterpenoid glycoside saponin isolated from sea cucumbers, belonging to a class of bioactive marine natural products. Saponins from sea cucumbers have garnered significant interest for their diverse pharmacological activities, including potential anti-tumor and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for research, quality control of natural product extracts, and formulation development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for the analysis of related sea cucumber saponins.

Experimental Protocol

This protocol is adapted from methodologies developed for the analysis of triterpenoid glycoside saponins from sea cucumbers.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

  • Reference Standard: Purified this compound.

  • Sample Preparation: Samples containing this compound should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following conditions are a robust starting point for the separation of this compound. Optimization may be required depending on the specific sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL

Table 1: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
254060
304060
357030
407030

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For natural product extracts, an extraction with a suitable solvent (e.g., 70% ethanol) followed by a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances[1]. The final extract should be dissolved in the initial mobile phase.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Typical validation parameters for HPLC methods for saponins are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95% - 105%
Limit of Detection (LOD) Dependent on instrumentation, typically in the low ng range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the mid to high ng range.
  • Linearity: Determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Precision: Assessed by repeatedly injecting a standard solution at a single concentration (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Often evaluated through recovery studies by spiking a blank matrix with a known amount of this compound standard.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution (Extract & Filter) D->F E Set HPLC Parameters (Column, Mobile Phase, Flow Rate) E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J

Caption: Workflow for the quantification of this compound using HPLC.

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, saponins are known to interact with cell membranes and various signaling cascades. The following diagram illustrates a hypothetical pathway based on the known activities of similar compounds.

Saponin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BivittosideA This compound MembraneReceptor Membrane Receptor BivittosideA->MembraneReceptor NFkB_Inhibitor IκB BivittosideA->NFkB_Inhibitor Inhibition KinaseCascade Kinase Cascade (e.g., MAPK) MembraneReceptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->GeneExpression Activation TranscriptionFactor->GeneExpression Activation

Caption: A hypothetical signaling pathway for this compound's cellular activity.

Conclusion

The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. The use of a C18 reverse-phase column with a water/acetonitrile gradient and UV detection at 205 nm is a common and effective approach for the analysis of sea cucumber saponins[2]. Researchers can adapt and validate this method for their specific applications, ensuring accurate and reproducible results in the study of this promising marine natural product.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a triterpenoid glycoside, a class of saponins isolated from sea cucumbers of the Holothuria genus. These compounds have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose, offering high selectivity and sensitivity.

This document provides a detailed application note and protocol for the quantitative analysis of this compound using LC-MS/MS. The methodologies outlined herein are based on established principles for the bioanalysis of triterpenoid glycosides and can be adapted for various research and development applications.

Experimental Protocols

Sample Preparation from Biological Matrix (Plasma)

A robust sample preparation protocol is essential for removing interfering substances from the biological matrix and ensuring accurate quantification. Protein precipitation is a common and effective method for the extraction of saponins from plasma.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar saponin like Esculentoside A or Ginsenoside Rg1)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following LC conditions are provided as a starting point and may require optimization based on the specific LC system and column used. A reversed-phase C18 column is generally suitable for the separation of triterpenoid glycosides.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

Note: The exact m/z values for this compound's precursor and product ions need to be determined by infusing a standard solution of the compound. The following table provides a hypothetical example based on the analysis of similar triterpenoid glycosides. The sodium adduct [M+Na]+ is often a prominent precursor ion for saponins.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (e.g., [M+Na]+ of this compound)
Product Ions (Q3) To be determined (Quantifier and Qualifier ions)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transition Details (Hypothetical Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be determined][To be optimized]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Parameters for this compound

ParameterValue
Linear Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ195 - 105< 1595 - 105< 15
Low390 - 110< 1590 - 110< 15
Medium10090 - 110< 1590 - 110< 15
High80090 - 110< 1590 - 110< 15

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8085 - 115
High800> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of a Holothurian Saponin

The fragmentation of triterpenoid glycosides in the mass spectrometer typically involves the sequential loss of sugar residues from the glycosidic chain. This allows for the structural elucidation and the selection of specific product ions for MRM analysis. The following diagram illustrates a generalized fragmentation pathway for a hypothetical holothurian saponin, which would be similar for this compound.

fragmentation_pathway precursor [M+Na]+ (Precursor Ion) frag1 [M+Na - Sugar1]+ precursor->frag1 - Sugar1 frag2 [M+Na - Sugar1 - Sugar2]+ frag1->frag2 - Sugar2 aglycone [Aglycone+Na]+ frag2->aglycone - Remaining Sugars

Caption: Generalized fragmentation pathway of a saponin.

Disclaimer: This document provides a general protocol and application note. Specific parameters, especially for the mass spectrometer, must be optimized for the particular instrument and compound being analyzed. The provided quantitative data are illustrative and represent typical acceptance criteria for a validated bioanalytical method.

Application Notes and Protocols for the Quantification of Bivittoside A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Bivittoside A in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on the principles of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.[1][2][3][4]

Principle of the Method

The quantification of this compound is achieved by UPLC-MS/MS. This method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by a mass spectrometer. The UPLC system provides rapid and high-resolution separation of this compound from endogenous components of the sample.[3] The tandem mass spectrometer offers high selectivity and sensitivity for the detection of the analyte. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard (IS).[1][3]

Instrumentation and Reagents
  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC)[3]

    • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

    • Analytical Balance

    • Centrifuge

    • Pipettes

    • Nitrogen Evaporator

  • Reagents and Materials:

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar saponin like Digitonin)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid, LC-MS grade

    • Ammonium acetate, LC-MS grade

    • Ultrapure water

    • Biological matrix (e.g., rat plasma)

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS (e.g., Digitonin) in methanol.

  • Spiked Calibration Standards and QC Samples: Spike the appropriate amount of the working standard solutions into the blank biological matrix to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High concentrations).

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[1][5]

  • Sample Thawing: Thaw the biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer for Analysis: Transfer the reconstituted sample to a UPLC vial for analysis.

Protocol 3: UPLC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (e.g., m/z 943.5 [M+H]+) → Product ion (e.g., m/z 781.4)

      • Internal Standard (Digitonin): Precursor ion (m/z 1229.6 [M+H]+) → Product ion (m/z 1067.5)

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve for this compound in Rat Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.189
5005.951
100011.923
Linearity (r²) 0.9989

Table 2: Accuracy and Precision of the Method for this compound Quantification

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Accuracy (%)Precision (CV, %)
LLOQ10.95 ± 0.1295.012.6
Low QC32.89 ± 0.2596.38.7
Mid QC7578.1 ± 5.5104.17.0
High QC750735.2 ± 48.198.06.5

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (50 µL Plasma) add_is Add Internal Standard (10 µL) sample->add_is precipitate Protein Precipitation (200 µL Cold Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction and analysis.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a saponin like this compound, leading to apoptosis. This is a generalized representation.

signaling_pathway bivittoside This compound membrane Cell Membrane Interaction bivittoside->membrane caspase8 Caspase-8 Activation membrane->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 Direct Activation bax_bak Bax/Bak Activation bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway modulated by this compound.

References

In Vitro Bioassays for Bivittoside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct experimental data on the biological activity of Bivittoside A is limited in publicly available literature. This document provides detailed application notes and protocols based on the closely related compound, Bivittoside D , isolated from the same organism, the sea cucumber Bohadschia bivittata. The methodologies and expected outcomes are presented as a predictive framework for researchers investigating this compound.

Introduction

Bivittosides are triterpenoid saponins isolated from marine sea cucumbers, which have garnered interest for their diverse biological activities. This document outlines in vitro assays to characterize the antifungal, spermicidal, and cytotoxic properties of this compound, with data and protocols adapted from studies on Bivittoside D. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Summary of Bivittoside D Biological Activity

The following tables summarize the quantitative data for the biological activities of Bivittoside D, which can serve as a benchmark for studies on this compound.

Table 1: Antifungal Activity of Bivittoside D (Minimum Inhibitory Concentration - MIC)

Fungal StrainMIC (µg/mL)
Candida albicans0.78
Cryptococcus neoformansNot specified
Sporothrix schenckiiNot specified
Trichophyton mentagrophytes0.78
Aspergillus fumigatus1.56
Candida parapsilosisNot specified

Table 2: Spermicidal Activity of Bivittoside D

ParameterResult
Effective Concentration350 µM
Time to 100% Sperm Immobilization~20 seconds

Table 3: Cytotoxic Activity of Bivittoside D

Cell LineActivityIC50 Value
HeLa (Cervical Cancer)CytotoxicNot specified

Experimental Protocols

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal strains.

Protocol: Broth Microdilution Assay (based on CLSI guidelines)

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microplate to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted this compound.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the microplate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Spermicidal Assay

Objective: To evaluate the sperm-immobilizing activity of this compound.

Protocol: Sander-Cramer Assay

  • Semen Sample Collection and Preparation:

    • Obtain fresh human semen samples from healthy donors after a 2-3 day period of abstinence.

    • Allow the semen to liquefy at 37°C for 30 minutes.

    • Perform a baseline analysis of sperm count and motility.

  • Preparation of this compound:

    • Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Assay Procedure:

    • In a microcentrifuge tube, mix 50 µL of liquefied semen with 200 µL of the this compound solution at different concentrations.

    • Incubate the mixture at 37°C.

  • Evaluation of Motility:

    • At specific time points (e.g., 20 seconds, 1 minute, 5 minutes), place a drop of the mixture on a microscope slide and observe under a microscope (400x magnification).

    • Assess the percentage of motile sperm. The effective concentration is that which results in 100% immobilization.

Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture HeLa cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a range of concentrations of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_antifungal Antifungal Susceptibility cluster_spermicidal Spermicidal Assay cluster_cytotoxicity Cytotoxicity Assay af1 Fungal Culture af2 Inoculum Preparation af1->af2 af4 Microplate Incubation af2->af4 af3 This compound Dilution af3->af4 af5 MIC Determination af4->af5 sp1 Semen Sample sp2 This compound Treatment sp1->sp2 sp3 Incubation sp2->sp3 sp4 Motility Assessment sp3->sp4 cy1 Cell Culture cy2 Cell Seeding cy1->cy2 cy3 This compound Treatment cy2->cy3 cy4 MTT Assay cy3->cy4 cy5 IC50 Calculation cy4->cy5

Caption: General workflow for in vitro biological activity testing.

Postulated Signaling Pathway for Saponin-Induced Cytotoxicity

Triterpenoid saponins like Bivittosides are known to exert cytotoxic effects primarily through membrane disruption and induction of apoptosis. The following diagram illustrates a plausible signaling cascade.

saponin_cytotoxicity_pathway BivittosideA This compound Membrane Cell Membrane Interaction BivittosideA->Membrane Pore Pore Formation / Permeabilization Membrane->Pore Ion Ion Imbalance (Ca2+ influx) Pore->Ion Mito Mitochondrial Stress Ion->Mito ROS ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated pathway for Bivittoside-induced apoptosis.

Application Notes and Protocols for Determining the Cytotoxicity of Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivittoside A is a triterpenoid saponin isolated from the sea cucumber Bohadschia bivittata. Saponins derived from sea cucumbers, also known as holothurians, have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer properties. These compounds are known to exert cytotoxic effects on various cancer cell lines, often through mechanisms that involve membrane permeabilization and the induction of apoptosis.

These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound using a panel of robust and well-established cell-based assays. The following protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays will enable the determination of this compound's effect on cell viability, membrane integrity, and apoptosis induction, respectively.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0
1
5
10
25
50
100
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Induction by this compound (Caspase-Glo® 3/7 Assay)

Concentration of this compound (µM)Mean Luminescence (RLU) ± SDFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1
1
5
10
25
50
100

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for the specific assay.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in the incubator.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and compromised membrane integrity.

  • Assay Procedure: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Assay Procedure: Use the Caspase-Glo® 3/7 Assay kit (Promega) and follow the manufacturer's protocol.

  • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the luminescence of the treated wells by the luminescence of the vehicle control wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding compound_prep 2. This compound Preparation cell_culture->compound_prep treatment 3. Cell Treatment compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay caspase_assay Caspase-Glo Assay (Apoptosis) treatment->caspase_assay data_quant Quantification mtt_assay->data_quant ldh_assay->data_quant caspase_assay->data_quant ic50_calc IC50 Determination data_quant->ic50_calc pathway_analysis Mechanism Inference ic50_calc->pathway_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

saponin_apoptosis_pathway cluster_membrane Cell Membrane Interaction cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase Bivittoside_A This compound Membrane Cell Membrane Bivittoside_A->Membrane Interacts with Pore_Formation Membrane Permeabilization Membrane->Pore_Formation Mitochondria Mitochondria Pore_Formation->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for saponin-induced apoptosis.

Application Notes and Protocols for Bivittoside A (Bivittoside D) as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Bivittoside D, a triterpene glycoside isolated from the sea cucumber Bohadschia vitiensis, has demonstrated promising antifungal activity against a range of pathogenic fungi[1][2]. Triterpene glycosides from sea cucumbers are known for their diverse biological activities, including cytotoxic, antiviral, and antifungal effects, often attributed to their ability to interact with and disrupt cell membranes[3][4][5][6][7]. These compounds represent a promising class of natural products for the development of new antifungal drugs[3][4]. This document provides detailed application notes and protocols for the in vitro evaluation of Bivittoside D as a potential antifungal agent.

Data Presentation

The antifungal activity of Bivittoside D was evaluated against several clinically relevant fungal strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, was determined. The results are summarized in the table below.

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans0.78
Cryptococcus neoformansData not available
Sporothrix schenckiiData not available
Trichophyton mentagrophytes0.78
Aspergillus fumigatus1.56
Candida parapsilosisData not available

Note: The complete dataset for all tested fungal strains was not available in the reviewed literature. The provided data is based on the abstract of the primary study by Lakshmi V, et al. (2012)[1][2].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Bivittoside D's antifungal properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from standard antifungal susceptibility testing methods.

1. Materials:

  • Bivittoside D

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, etc.)

  • Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

2. Preparation of Fungal Inoculum: a. Subculture the fungal strains on SDA plates and incubate at the optimal temperature (e.g., 35°C for Candida spp., 30°C for others) for 24-48 hours to ensure viability and purity. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm. d. Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Preparation of Bivittoside D Dilutions: a. Prepare a stock solution of Bivittoside D in DMSO (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the Bivittoside D stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of desired test concentrations.

4. Assay Procedure: a. Add 100 µL of each Bivittoside D dilution to the respective wells of the 96-well plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control (fungal inoculum in RPMI-1640 without Bivittoside D) and a negative control (RPMI-1640 medium only). A solvent control (fungal inoculum with the highest concentration of DMSO used) should also be included. d. Incubate the plates at the optimal temperature for the specific fungal strain for 24-48 hours.

5. Determination of MIC: a. The MIC is determined as the lowest concentration of Bivittoside D that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 490 nm).

Protocol 2: Investigation of the Mechanism of Action - Cell Membrane Permeability Assay

This protocol aims to assess if Bivittoside D disrupts the fungal cell membrane.

1. Materials:

  • Fungal cells treated with Bivittoside D (at MIC and sub-MIC concentrations) and untreated controls.

  • SYTOX Green nucleic acid stain

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

2. Assay Procedure: a. Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation. b. Wash the cells with PBS and resuspend in PBS to a defined cell density. c. Treat the fungal cells with different concentrations of Bivittoside D (e.g., 1x MIC, 2x MIC) for a specified time (e.g., 1, 2, 4 hours). Include an untreated control. d. Add SYTOX Green or PI to the cell suspensions at a final concentration of 1-5 µM. e. Incubate in the dark for 15-30 minutes. f. Measure the fluorescence intensity using a fluorometer (e.g., excitation/emission of ~488/525 nm for SYTOX Green and ~535/617 nm for PI). g. Alternatively, visualize the stained cells using a fluorescence microscope.

3. Interpretation of Results:

  • An increase in fluorescence intensity in Bivittoside D-treated cells compared to the control indicates that the cell membrane has been compromised, allowing the fluorescent dye to enter and bind to intracellular nucleic acids.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results fungal_culture Fungal Strain Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep bivittoside_prep Bivittoside D Stock Preparation serial_dilution Serial Dilution of Bivittoside D bivittoside_prep->serial_dilution incubation Incubation inoculum_prep->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for Determining the Antifungal Activity of Bivittoside D.

mechanism_of_action cluster_compound Bivittoside D cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects bivittoside Bivittoside D membrane Ergosterol-containing Cell Membrane bivittoside->membrane Interaction pore_formation Pore Formation / Membrane Disruption membrane->pore_formation Induces ion_leakage Ion Leakage pore_formation->ion_leakage loss_of_integrity Loss of Membrane Integrity pore_formation->loss_of_integrity cell_death Fungal Cell Death ion_leakage->cell_death loss_of_integrity->cell_death

Caption: Proposed Mechanism of Action for Bivittoside D.

Proposed Mechanism of Action

The precise mechanism of action of Bivittoside D has not been fully elucidated. However, based on the known activities of other triterpene glycosides from sea cucumbers, a primary mode of action is likely the disruption of the fungal cell membrane[5][6][7]. These amphipathic molecules are thought to interact with sterols, such as ergosterol, which are essential components of fungal cell membranes[5][6]. This interaction can lead to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of essential ions and small molecules, and ultimately, cell death[7]. The proposed mechanism involves the binding of the glycoside to ergosterol, leading to a cascade of events that compromise membrane integrity. Further research is required to confirm this hypothesis and to investigate other potential intracellular targets or signaling pathways that may be affected by Bivittoside D.

Bivittoside D exhibits significant in vitro antifungal activity against a panel of pathogenic fungi, highlighting its potential as a lead compound for the development of new antifungal therapies. The provided protocols offer a framework for further investigation into its efficacy and mechanism of action. Future studies should focus on completing the MIC profile against a broader range of fungal isolates, elucidating the specific molecular targets, and evaluating its efficacy and toxicity in in vivo models. The unique structure and potent bioactivity of Bivittoside D make it a compelling candidate for further preclinical development.

References

Application Notes and Protocols for Investigating the Spermicidal Activity of Bivittoside D

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: While the query specified Bivittoside A, the available scientific literature extensively details the spermicidal activity of Bivittoside D , a structurally related saponin. Currently, there is a lack of published data regarding the spermicidal effects of this compound. The following application notes and protocols are therefore based on the findings for Bivittoside D, a potent spermicidal agent isolated from the sea cucumber Bohadschia vitiensis.

Introduction

Bivittoside D is a lanostane triterpenoid glycoside (saponin) derived from the sea cucumber Bohadschia vitiensis.[1][2] Recent research has highlighted its potent spermicidal properties, presenting it as a potential alternative to existing spermicides like Nonoxynol-9 (N-9), which has been associated with an increased risk of HIV susceptibility.[1] Bivittoside D has demonstrated rapid and effective immobilization and killing of human sperm at micromolar concentrations, primarily through the disruption of the sperm plasma membrane.[1][3] These notes provide a summary of its activity and detailed protocols for its evaluation.

Data Presentation: Spermicidal Efficacy of Bivittoside D

The spermicidal activity of Bivittoside D has been quantified and compared with the widely used spermicide Nonoxynol-9 (N-9).

Compound/ExtractOrganismEffective ConcentrationTime to 100% Sperm MortalityPotency ComparisonReference
Bivittoside D Human Sperm350 µM~20 seconds~2.3 times more potent than N-9[1][2][3]
Nonoxynol-9 (N-9) Human Sperm0.05% (equivalent activity)Not specifiedReference Standard[1][2][3]
Aqueous Methanol Extract of B. vitiensis Human Sperm0.01%Not specifiedMore potent than N-9[1][2]

Experimental Protocols

The following are detailed methodologies for assessing the spermicidal activity of Bivittoside D.

Protocol for Sperm Motility Assay (Sander-Cramer Test, Modified)

This protocol is used to determine the minimum effective concentration (MEC) of a compound required to immobilize 100% of spermatozoa.

Materials:

  • Bivittoside D stock solution (in an appropriate solvent, e.g., DMSO, then diluted in saline)

  • Freshly collected human semen sample (liquefied at 37°C for 30 minutes)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microscope slides and coverslips

  • Light microscope with 40x objective

  • Incubator at 37°C

  • Stopwatch

Procedure:

  • Perform a preliminary semen analysis to ensure the sample has a sperm count >20 million/mL and progressive motility >40%.

  • Prepare serial dilutions of Bivittoside D in PBS.

  • On a pre-warmed microscope slide, place 10 µL of the Bivittoside D dilution.

  • Add 10 µL of the liquefied semen sample to the drop of the test solution.

  • Immediately start the stopwatch and mix gently with a pipette tip.

  • Cover with a coverslip and examine under the microscope at 400x magnification.

  • Record the time required for the complete cessation of sperm motility. A positive result is defined as 100% immobilization of sperm within 20-30 seconds.

  • The lowest concentration that achieves this result is considered the MEC.

Protocol for Sperm Viability Assessment

a) Supravital Staining (Eosin-Nigrosin Staining)

This method distinguishes between live (unstained) and dead (stained) sperm based on membrane integrity.

Materials:

  • Eosin Y (1% w/v in PBS)

  • Nigrosin (10% w/v in PBS)

  • Sperm sample treated with Bivittoside D at its MEC

  • Control sperm sample (treated with vehicle)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Mix one drop of the treated sperm suspension with two drops of 1% eosin Y on a microscope slide.

  • After 30 seconds, add three drops of 10% nigrosin to the mixture.

  • Create a thin smear by sliding the edge of another slide over the mixture and allow it to air dry.

  • Examine the slide under oil immersion (1000x magnification).

  • Count at least 200 spermatozoa. Live sperm will appear white or colorless, while dead sperm will be stained pink or red.

  • Calculate the percentage of viable sperm.

b) Hypo-osmotic Swelling (HOS) Test

This test assesses the functional integrity of the sperm's plasma membrane. A healthy membrane will allow water to enter in a hypo-osmotic environment, causing the tail to swell and curl.

Materials:

  • HOS solution (a hypo-osmotic solution of fructose and sodium citrate in distilled water).[4]

  • Sperm sample treated with Bivittoside D at its MEC

  • Control sperm sample

  • Incubator at 37°C

  • Microscope slides and coverslips

  • Phase-contrast microscope

Procedure:

  • Pre-warm the HOS solution to 37°C.[5]

  • Mix 50 µL of the treated semen sample with 500 µL of the HOS solution.

  • Incubate the mixture at 37°C for 30-60 minutes.[5]

  • Place a drop of the incubated mixture on a microscope slide and cover with a coverslip.

  • Examine under a phase-contrast microscope at 400x magnification.

  • Count at least 100 spermatozoa and classify them as either swollen (coiled tails, indicating an intact membrane) or not swollen (straight tails, indicating a damaged membrane).

  • Calculate the percentage of sperm with intact membranes.

Visualizations

Experimental Workflow for Spermicidal Activity Assessment

G cluster_prep Preparation cluster_assay Primary Assay cluster_mechanism Mechanism of Action Studies cluster_results Results semen Semen Collection & Liquefaction motility Sperm Motility Assay (Sander-Cramer Test) semen->motility bivittoside Bivittoside D Stock Preparation bivittoside->motility mec Determine Minimum Effective Concentration (MEC) motility->mec supravital Supravital Staining (Eosin-Nigrosin) mec->supravital hos Hypo-osmotic Swelling (HOS) Test mec->hos viability Assess Sperm Viability supravital->viability membrane Assess Membrane Integrity hos->membrane conclusion Conclusion on Spermicidal Action viability->conclusion membrane->conclusion

Caption: Workflow for evaluating the spermicidal activity of Bivittoside D.

Proposed Mechanism of Action of Bivittoside D

G cluster_effects Cellular Effects Bivittoside Bivittoside D (Triterpene Saponin) Sperm Sperm Cell Bivittoside->Sperm Interaction with Membrane Plasma Membrane Permeabilization Membrane Permeabilization Swelling Loss of Hypo-osmotic Swelling Response Permeabilization->Swelling Stain Uptake of Supravital Stains Permeabilization->Stain Immotility Irreversible Immotility Permeabilization->Immotility Death Cell Death Immotility->Death

Caption: Mechanism of Bivittoside D leading to sperm cell death.

References

Application Notes and Protocols: Bivittoside A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "Bivittoside A" did not yield specific scientific literature detailing its effects on cancer cell lines. To provide a comprehensive and actionable resource in line with the user's request, this document will focus on a well-characterized natural compound with extensive research in cancer cell lines, Paclitaxel , as a representative example. The methodologies and data presentation styles are directly applicable to the study of novel compounds like this compound.

Introduction to Paclitaxel as an Anticancer Agent

Paclitaxel is a highly effective antineoplastic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. Understanding the cellular and molecular responses to Paclitaxel in different cancer cell lines is crucial for optimizing its therapeutic use and for the development of novel anticancer drugs.

Quantitative Data Summary: Cytotoxicity of Paclitaxel

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound against a specific cell line. The following table summarizes the IC50 values of Paclitaxel in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Carcinoma5.8[1][2]
MCF-7Breast Adenocarcinoma2.5[2]
MDA-MB-231Breast Adenocarcinoma4.1[2]
HeLaCervical Adenocarcinoma3.2[1]
HT-29Colon Adenocarcinoma7.5[1]
OVCAR-3Ovarian Adenocarcinoma10.2
PC-3Prostate Adenocarcinoma6.0
PANC-1Pancreatic Carcinoma22.0

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.

Signaling Pathways in Paclitaxel-Induced Apoptosis

Paclitaxel primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This is initiated by its effect on microtubule dynamics, leading to mitotic arrest and cellular stress.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Bax_Bak ↑ Bax ↓ Bcl-2 Bcl2_Family->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound Add Paclitaxel (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate (48 hours) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent (10 µL/well) Incubate_48h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Paclitaxel stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Paclitaxel concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Paclitaxel at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Conclusion

The protocols and data presented for Paclitaxel provide a robust framework for the investigation of novel anticancer compounds like this compound. By systematically evaluating cytotoxicity across various cancer cell lines, elucidating the underlying signaling pathways of cell death, and employing standardized experimental procedures, researchers can effectively characterize the therapeutic potential of new chemical entities in the field of oncology.

References

Bivittoside A: Uncharted Territory in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in marine natural products for therapeutic applications, Bivittoside A remains a largely unexplored compound in the realm of drug discovery and development. Extensive searches of scientific literature and databases have revealed a notable absence of studies detailing its biological activity, particularly concerning its potential as a therapeutic agent. Consequently, specific quantitative data, established experimental protocols, and defined signaling pathways associated with this compound are not available at this time.

While information on this compound is scarce, the broader class of compounds to which it belongs—triterpene glycosides isolated from sea cucumbers—has been the subject of considerable research. These compounds are recognized for their diverse and potent biological activities, including cytotoxic, anti-tumor, and antiviral effects.[1][2][3] This suggests that this compound could potentially harbor therapeutic properties, but dedicated research is required to elucidate them.

The Landscape of Triterpene Glycosides from Sea Cucumbers

Triterpene glycosides are secondary metabolites found in sea cucumbers (Holothuroidea) and are known to possess a wide array of biological functions.[1][3] Their general mechanism of action is often attributed to their ability to interact with cell membranes, leading to pore formation and subsequent cellular disruption.[3] This membranotropic action is a key factor in their observed cytotoxic and hemolytic activities.[3]

In the context of cancer research, various triterpene glycosides from sea cucumbers have demonstrated the ability to inhibit the growth of different cancer cell lines.[2] For instance, compounds like Fuscocineroside C and Scabraside D, isolated from Holothuria imitans, have shown high cytotoxic activity against gastric, breast, and lung cancer cell lines, with IC50 values in the low micromolar range. The anticancer effects of these compounds are often linked to the induction of apoptosis (programmed cell death).

While no specific data exists for this compound, related compounds such as Bivittoside B have been identified, though their biological activities remain largely uncharacterized in the public domain.[4] Bivittoside D, isolated from Bohadschia vitiensis, has been investigated for its spermicidal and fungicidal properties, highlighting the diverse potential of this family of molecules.[5]

A Hypothetical Roadmap for this compound Research

Given the lack of specific experimental data for this compound, a general workflow for the initial stages of drug discovery and development for a novel natural product is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies that would be necessary to evaluate the therapeutic potential of this compound.

Bivittoside_A_Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Lead Optimization Isolation Isolation Structural_Elucidation Structural_Elucidation Isolation->Structural_Elucidation Characterize Cytotoxicity_Screening Cytotoxicity_Screening Structural_Elucidation->Cytotoxicity_Screening Test Activity Apoptosis_Assay Apoptosis_Assay Cytotoxicity_Screening->Apoptosis_Assay Investigate Mechanism Cell_Cycle_Analysis Cell_Cycle_Analysis Apoptosis_Assay->Cell_Cycle_Analysis Further Elucidate Signaling_Pathway_Analysis Signaling_Pathway_Analysis Cell_Cycle_Analysis->Signaling_Pathway_Analysis Identify Targets Animal_Model_Testing Animal_Model_Testing Signaling_Pathway_Analysis->Animal_Model_Testing Validate in Vivo Toxicity_Studies Toxicity_Studies Animal_Model_Testing->Toxicity_Studies Assess Safety SAR_Studies SAR_Studies Toxicity_Studies->SAR_Studies Optimize Structure

References

Troubleshooting & Optimization

Technical Support Center: Bivittoside A Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming the challenges associated with the isolation of Bivittoside A, particularly focusing on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a type of triterpenoid saponin, a class of secondary metabolites known for their diverse biological activities. It is isolated from the sea cucumber Bohadschia bivittata. Historically, there has been some taxonomic confusion, but B. bivittata is now recognized as a distinct species from B. marmorata.[1]

Q2: What part of the sea cucumber contains the highest concentration of this compound?

A2: For sea cucumbers in general, the internal organs, particularly the Cuvierian tubules, contain significantly higher concentrations of saponins compared to the body wall. Studies have shown that saponin concentrations in the internal organs can be up to 11-fold higher than in the body wall, making them the preferred source material for extraction.

Q3: What are the general steps for isolating this compound?

A3: The general workflow for this compound isolation involves:

  • Extraction: Using a polar solvent like methanol or a methanol/water mixture to extract the crude saponins from the sea cucumber tissues.

  • Solvent Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., chloroform, n-butanol) to separate saponins from lipids and other impurities.

  • Chromatographic Purification: Employing techniques like column chromatography (e.g., silica gel, gel filtration) or High-Performance Liquid Chromatography (HPLC) to isolate this compound from other related saponins (Bivittosides B, C, D, etc.).

Q4: What kind of yields can I expect for this compound?

A4: Specific yield data for this compound is not widely published. However, data from related compounds and species can provide a benchmark. For example, a 37% yield of Bivittoside D has been reported from the Cuvierian tubules of a related species. The yield is highly dependent on the starting material, extraction method, and purification efficiency.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during the isolation process.

Issue 1: Inefficient Initial Extraction
Symptom Possible Cause Suggested Solution
Low saponin content in the crude extract.Inappropriate Solvent: The polarity of the extraction solvent is not optimal for this compound.Saponins are polar glycosides. Use polar solvents like methanol or ethanol. An aqueous-alcoholic mixture (e.g., 70% ethanol) can improve extraction efficiency by enhancing solvent penetration into the tissue.
Insufficient Extraction Time/Temperature: The extraction period is too short, or the temperature is too low to effectively draw out the saponins.Increase the extraction time (e.g., soaking overnight) and/or moderately increase the temperature. However, avoid excessive heat as it can lead to the degradation of thermolabile compounds.
Poor Sample Preparation: Large pieces of tissue limit the surface area for solvent interaction.Finely chop or homogenize the sea cucumber tissue before extraction to maximize the surface area exposed to the solvent.
Suboptimal Source Material: Using the body wall instead of internal organs.Whenever possible, use the Cuvierian tubules or other internal organs as the starting material due to their higher saponin concentration.
Issue 2: Loss of Compound During Purification
Symptom Possible Cause Suggested Solution
Low recovery after solvent partitioning.Emulsion Formation: Formation of a stable emulsion at the solvent interface can trap the target compound.Try centrifugation to break the emulsion. If that fails, adding a small amount of brine or altering the pH might help.
Incorrect Solvent Polarity: this compound may have partitioned into an unintended solvent phase.Test the polarity of this compound using thin-layer chromatography (TLC) to ensure you are collecting the correct solvent fraction (typically the n-butanol fraction for saponins).
Low recovery after column chromatography.Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel).Use a less active stationary phase like Diaion HP-20 or Sephadex LH-20. If using silica, consider deactivating it slightly with water.
Co-elution with Impurities: this compound is not being cleanly separated from other structurally similar bivittosides or impurities, leading to loss in fractions deemed "impure".Optimize the mobile phase gradient for your column chromatography. A shallower gradient can improve the resolution between closely related saponins. Consider using reverse-phase HPLC for higher resolution.
Compound Degradation: this compound may be unstable under the chosen conditions.Triterpene glycosides can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure all solvents are neutral and avoid prolonged exposure to harsh conditions.

Quantitative Data Summary

The following table presents comparative yield data for saponins from sea cucumbers, which can serve as a reference for optimizing this compound isolation.

Compound Source Organism Source Material Extraction/Purification Method Reported Yield
Bivittoside DBohadschia vitiensisWhole BodyMethanol extraction, column chromatography25 - 30%
Bivittoside DB. argusCuvierian TubulesMethanolic extract37%
"Bivittoside"B. argusBody WallMethanolic extract21%

Experimental Protocols

Protocol 1: Generalized Extraction and Initial Fractionation

This protocol is a representative method adapted from procedures for similar saponins.

  • Preparation of Material: Freshly collected Bohadschia bivittata specimens (specifically the Cuvierian tubules) are washed with tap water and then chopped into small pieces.

  • Initial Extraction: The chopped tissue is soaked in methanol (MeOH) at room temperature overnight. This process is repeated 3-4 times with fresh methanol.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and first partitioned with chloroform (CHCl₃) to remove nonpolar compounds like lipids. The aqueous layer is retained.

    • The aqueous layer is then extracted with n-butanol (n-BuOH) saturated with water. The n-butanol fraction, which contains the saponins, is collected.

  • Drying: The n-butanol fraction is evaporated to dryness under vacuum to yield a saponin-rich crude mixture.

Protocol 2: Chromatographic Purification
  • Column Preparation: A silica gel column is packed using a slurry method with a suitable non-polar solvent (e.g., chloroform).

  • Loading: The dried saponin-rich mixture is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried powder is loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. For example:

    • CHCl₃ (100%)

    • CHCl₃:MeOH (95:5)

    • CHCl₃:MeOH (90:10)

    • CHCl₃:MeOH (80:20)

    • MeOH (100%)

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification: Fractions rich in this compound may require further purification using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water gradient.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification sea_cucumber Bohadschia bivittata Tissue (Cuvierian Tubules) methanol_extraction Methanol Extraction sea_cucumber->methanol_extraction crude_extract Crude Methanolic Extract methanol_extraction->crude_extract partitioning Solvent Partitioning (CHCl3 / n-BuOH) crude_extract->partitioning saponin_fraction Saponin-Rich n-BuOH Fraction partitioning->saponin_fraction silica_column Silica Gel Column Chromatography saponin_fraction->silica_column fraction_analysis Fraction Analysis (TLC/HPLC) silica_column->fraction_analysis hplc Preparative HPLC (C18 Column) fraction_analysis->hplc pure_bivittoside_a Pure this compound hplc->pure_bivittoside_a

Caption: Workflow for this compound Isolation.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Final Yield check_solvent Check Solvent Polarity (e.g., 70% EtOH) start->check_solvent Problem In: check_adsorption Irreversible Adsorption? (Try HP-20/LH-20) start->check_adsorption Problem In: check_time_temp Optimize Time & Temperature check_solvent->check_time_temp check_prep Ensure Fine Homogenization check_time_temp->check_prep end Improved Yield check_prep->end check_resolution Poor Resolution? (Optimize Gradient) check_adsorption->check_resolution check_stability Degradation? (Use Neutral Solvents) check_resolution->check_stability check_stability->end

Caption: Troubleshooting Logic for Low Yield.

References

Improving the stability of Bivittoside A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bivittoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a glycoside, a class of compounds that can be susceptible to hydrolysis. While specific data on this compound is limited, its name and origin suggest it is a saponin, a type of steroidal or triterpenoid glycoside. Saponins are known to be sensitive to environmental conditions in solution.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of glycosides like this compound is primarily influenced by pH, temperature, and the presence of enzymes.[1][3] Hydrolysis of the glycosidic bonds is a common degradation pathway.[4][5]

  • pH: Saponin hydrolysis is often base-catalyzed, meaning that alkaline conditions (high pH) can significantly accelerate degradation.[3][4] Acidic conditions may also lead to hydrolysis, although for some glycosides, maximum stability is observed at a low pH.[4][6]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis of glycosidic bonds.[1][3][7][8] Therefore, storing solutions at elevated temperatures can lead to significant degradation of this compound.

  • Enzymatic Degradation: If the experimental system contains enzymes such as glycosidases, these can specifically cleave the glycosidic linkages of this compound, leading to its rapid degradation.[1]

Q3: What are the recommended storage conditions for this compound solutions?

To enhance stability, this compound solutions should be stored at low temperatures, such as 4°C or -20°C.[1][7][8] Storage in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7) may also be beneficial, although the optimal pH should be determined experimentally.[4][9] It is also advisable to protect solutions from light to prevent any potential photodegradation.[6]

Q4: Which solvents are suitable for dissolving this compound?

Saponins are generally soluble in water, methanol, and ethanol.[2] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of many organic compounds. When preparing aqueous solutions, it is recommended to use a buffer to maintain a stable pH.

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results over time.

This is a common indicator of compound degradation in your solution.

Possible Cause: Hydrolysis of the glycosidic bonds of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound solutions are stored at a low temperature (4°C or -20°C) and protected from light.[1][7][8]

  • Control pH: If your solution is unbuffered, consider preparing it in a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range.[4][9]

  • Perform a Stability Study: Conduct a short-term stability study to assess the degradation of this compound under your experimental conditions. This can be done by analyzing the concentration of the intact compound at different time points using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in solution.

Objective: To quantify the concentration of intact this compound over time to determine its degradation rate under specific conditions.

Materials:

  • This compound solution

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as saponins may lack a strong UV chromophore)[10][11]

  • C18 reversed-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification, if needed)

Method:

  • Sample Preparation: Prepare your this compound solution at the desired concentration in the solvent or buffer system you intend to test. Aliquot the solution into several vials for analysis at different time points. Store the aliquots under the desired experimental conditions (e.g., specific temperature and pH).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of water and acetonitrile is commonly used for saponin analysis. A typical starting point could be a gradient from 10-15% acetonitrile to a higher concentration over 30-40 minutes.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detector: ELSD or MS. For ELSD, typical settings might be a probe temperature of 70°C and nebulizer gas pressure of 2.5 bar.[12]

  • Data Analysis:

    • Inject a sample at time zero to determine the initial peak area of this compound.

    • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) and record the peak area of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH and Temperature Conditions

ConditionTemperature (°C)pHHalf-life (t½) in hours
145.0> 500
2255.0120
347.0200
4257.048
549.080
6259.012

Note: This table is illustrative and based on general stability data for saponins.[3][4][9] Actual values for this compound must be determined experimentally.

Visualizations

cluster_degradation This compound Degradation Bivittoside_A This compound (Intact Glycoside) Aglycone Aglycone (Sapogenin) Bivittoside_A->Aglycone  Hydrolysis (+H2O) Sugar Sugar Moiety Bivittoside_A->Sugar  Hydrolysis (+H2O)

Caption: General hydrolysis pathway of this compound.

cluster_workflow Stability Testing Workflow A Prepare this compound Solution in Test Buffer/Solvent B Aliquot and Store under Different Conditions (pH, Temp) A->B C Analyze Samples by HPLC at Timed Intervals (t=0, 1, 2...) B->C D Quantify Peak Area of Intact this compound C->D E Calculate Degradation Rate and Half-life D->E

Caption: Experimental workflow for assessing stability.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results or Loss of Activity Observed Check_Storage Are solutions stored at low temperature (≤ 4°C)? Start->Check_Storage Check_pH Is the solution pH controlled with a buffer? Check_Storage->Check_pH Yes Low_Temp Store solutions at ≤ 4°C and re-test Check_Storage->Low_Temp No Buffer_Sol Prepare fresh solutions in a suitable buffer Check_pH->Buffer_Sol No Stability_Study Conduct a formal stability study using HPLC to identify optimal conditions Check_pH->Stability_Study Yes Low_Temp->Start Buffer_Sol->Start

References

Navigating Bivittoside A Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Bivittoside A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on heart muscle.[1] Like many complex organic molecules, this compound can exhibit poor solubility in aqueous solutions, which is a critical factor for its effective use in various experimental settings, including in vitro and in vivo studies. Proper dissolution is essential for accurate dosing and obtaining reliable experimental results.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the general properties of cardiac glycosides, dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For subsequent dilutions into aqueous media, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied. While some cardiac glycosides have limited solubility in alcohols like ethanol, DMSO is often the preferred initial solvent.

Q3: What is the general mechanism of action for this compound?

A3: As a cardiac glycoside, this compound is expected to inhibit the Na+/K+-ATPase pump in cell membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels. This increase in calcium is responsible for the stronger contractions of heart muscle.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Possible Cause 1: Inappropriate Solvent Selection.

  • Solution: While aqueous buffers are the desired final medium for many experiments, this compound, like many cardiac glycosides, may have low solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Possible Cause 2: Insufficient Sonication or Vortexing.

  • Solution: Ensure vigorous mixing. Use a vortex mixer for several minutes. For more resistant particles, sonication in a water bath can be effective in breaking down agglomerates and enhancing dissolution.

Possible Cause 3: Low Temperature.

  • Solution: Gently warming the solution in a water bath (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious and monitor for any signs of degradation.

Issue: Precipitate forms when diluting the this compound stock solution in aqueous media.

Possible Cause 1: Solvent Miscibility Issues.

  • Solution: When diluting a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media), add the stock solution dropwise while continuously vortexing or stirring the buffer. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

Possible Cause 2: Exceeding the Solubility Limit in the Final Medium.

  • Solution: The final concentration of this compound in the aqueous medium may be too high. Try preparing a more dilute final solution. It may be necessary to optimize the final concentration to maintain solubility.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in public literature. The table below provides a general solubility profile for cardiac glycosides and recommended starting points for this compound based on its chemical class. Researchers are encouraged to perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

SolventGeneral Solubility of Cardiac GlycosidesRecommended Starting Point for this compound
DMSO Generally solubleHigh (e.g., ≥ 10 mg/mL)
Ethanol Sparingly soluble to solubleModerate (e.g., 1-10 mg/mL)
Methanol Sparingly soluble to solubleModerate (e.g., 1-10 mg/mL)
Water Poorly soluble to sparingly solubleLow (e.g., < 1 mg/mL)
PBS (pH 7.4) Poorly solubleLow (e.g., < 1 mg/mL)

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 751.0 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 7.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Repeat vortexing and sonication until the compound is completely dissolved.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.

Visualizations

Troubleshooting_Bivittoside_A_Solubility start Start: this compound Solubility Issue check_solvent Is the initial solvent appropriate? (e.g., using water directly) start->check_solvent use_organic_solvent Action: Prepare a stock solution in an organic solvent (e.g., DMSO). check_solvent->use_organic_solvent No check_mixing Is the solution being mixed adequately? check_solvent->check_mixing Yes use_organic_solvent->check_mixing increase_mixing Action: Increase vortexing time and/or use sonication. check_mixing->increase_mixing No check_precipitation Is precipitation occurring upon dilution in aqueous buffer? check_mixing->check_precipitation Yes increase_mixing->check_precipitation slow_dilution Action: Add stock solution dropwise while vigorously stirring the buffer. check_precipitation->slow_dilution Yes resolved Issue Resolved check_precipitation->resolved No check_concentration Is the final concentration too high? slow_dilution->check_concentration lower_concentration Action: Prepare a more dilute final working solution. check_concentration->lower_concentration Yes check_concentration->resolved No lower_concentration->resolved Bivittoside_A_Signaling_Pathway Bivittoside_A This compound NaK_ATPase Na+/K+-ATPase Pump Bivittoside_A->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Promotes Cellular_Effect Increased Cardiac Muscle Contraction Ca_in->Cellular_Effect Results in

References

Technical Support Center: Optimization of HPLC Methods for Bivittoside A Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the separation and analysis of Bivittoside A and related triterpene glycosides from sea cucumbers using High-Performance Liquid Chromatography (HPLC).

I. Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue/ObservationPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks 1. Insufficient compound concentration: The concentration of this compound in the sample is below the detection limit. 2. Poor UV absorbance: this compound, like many saponins, lacks a strong chromophore, leading to weak signals at standard UV wavelengths (e.g., 254 nm). 3. Injection issue: The autosampler or manual injector malfunctioned. 4. Detector issue: The detector lamp is off or has low energy.1. Concentrate the sample extract. Ensure the extraction protocol (see Section III) is followed correctly to enrich the saponin fraction. 2. Set the UV detector to a lower wavelength, such as 205-210 nm , where glycosidic bonds show some absorbance.[1][2] If sensitivity is still an issue, consider alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[3] 3. Check the injection volume and ensure the syringe/needle is correctly placed and dispensing the sample. Run a standard with a known response to verify injector performance. 4. Check the detector status and lamp usage hours. Replace the lamp if necessary.
Broad or tailing peaks 1. Column overload: Injecting too much sample can saturate the stationary phase. 2. Secondary interactions: The silanol groups on the silica-based C18 column can interact with the polar sugar moieties of this compound. 3. Inappropriate mobile phase pH: The pH may be causing interactions between the analyte and the stationary phase. 4. Column degradation: The column performance has deteriorated.1. Reduce the injection volume or dilute the sample. 2. Use a mobile phase with a low percentage of an acid modifier, such as 0.1% formic acid or acetic acid , to suppress silanol interactions.[1] Using a high-purity, end-capped C18 column is also recommended. 3. Adjust the mobile phase pH. For saponins, a slightly acidic mobile phase (pH 3-4) often improves peak shape. 4. Flush the column with a strong solvent. If performance does not improve, replace the column.
Poor resolution between this compound and other saponins 1. Inadequate mobile phase strength: The gradient profile is not optimized to separate structurally similar saponins. 2. Incorrect stationary phase: The C18 stationary phase may not provide sufficient selectivity. 3. Flow rate is too high: High flow rates can reduce separation efficiency.1. Adjust the gradient: Make the gradient shallower (i.e., increase the percentage of the organic solvent more slowly) during the elution window of the target compounds. 2. Consider a different stationary phase, such as a Phenyl-Hexyl or a C8 column, which may offer different selectivity for glycosylated compounds. 3. Reduce the flow rate. For a standard 4.6 mm ID column, a flow rate of 0.8-1.0 mL/min is a good starting point.
Fluctuating retention times 1. Inconsistent mobile phase composition: Improper mixing of the mobile phase components. 2. Column temperature variations: The ambient temperature is fluctuating, affecting retention. 3. Column not equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.1. Ensure mobile phase components are thoroughly mixed and degassed. If using an online mixer, check for proper function. 2. Use a column oven to maintain a constant temperature (e.g., 30-40 °C). 3. Equilibrate the column for at least 10-15 column volumes with the starting mobile phase composition before the first injection.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to extract this compound from sea cucumber tissue before HPLC analysis?

A1: A common and effective method is to perform an initial extraction with 70% ethanol.[3][4] This is typically followed by a liquid-liquid partitioning step, for example, with n-butanol, to enrich the saponin fraction.[2]

Q2: this compound has poor UV absorbance. What are the best detection settings?

A2: For UV detection, it is recommended to use a low wavelength, typically between 205 nm and 210 nm, to maximize the signal.[1][2] If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) will provide much higher sensitivity and selectivity for saponins.[3]

Q3: What type of HPLC column is most suitable for this compound separation?

A3: A reversed-phase C18 column is the most common choice for saponin analysis.[1] A column with high carbon load and end-capping will minimize peak tailing. For high-resolution separations, a column with a smaller particle size (e.g., <3 µm) can be used.

Q4: How can I improve the resolution between this compound and its isomers?

A4: Optimizing the mobile phase gradient is the most effective strategy. A slow, shallow gradient will provide better separation of closely related compounds. Experimenting with different organic modifiers (acetonitrile vs. methanol) can also alter selectivity. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.

Q5: Should I use isocratic or gradient elution for this compound analysis?

A5: Due to the complexity of saponin extracts from natural products, gradient elution is almost always necessary. A gradient allows for the separation of compounds with a wide range of polarities, from more polar glycosides to less polar aglycones, within a reasonable run time.

III. Experimental Protocols

Protocol 1: Sample Preparation - Extraction and Enrichment of this compound
  • Homogenize 10g of lyophilized sea cucumber tissue.

  • Extract the homogenized tissue with 100 mL of 70% ethanol by sonication for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet two more times.

  • Combine the supernatants and evaporate the ethanol under reduced pressure.

  • Re-dissolve the aqueous residue in 50 mL of water and partition against an equal volume of n-butanol three times.

  • Combine the n-butanol fractions and evaporate to dryness. This yields the saponin-rich extract.

  • For HPLC analysis, dissolve the dried extract in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Standard HPLC Method for this compound Separation

This protocol is a starting point and may require optimization based on the specific sample and HPLC system.

  • HPLC System: Agilent 1260 Infinity or equivalent, with a Diode Array Detector (DAD).

  • Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    5.0 70 30
    25.0 40 60
    30.0 10 90
    35.0 10 90
    36.0 90 10

    | 45.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 210 nm.

IV. Quantitative Data Tables for Method Optimization

The following tables illustrate the effect of key parameters on the separation of this compound and a closely eluting impurity.

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Modifier (in Water & ACN)This compound Tailing Factor
None1.8
0.1% Formic Acid1.2
0.1% Trifluoroacetic Acid (TFA)1.1

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Resolution (this compound / Impurity)
251.4
301.7
351.9
401.8

V. Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, No Peaks) check_detector Check Detector Settings - Wavelength (205-210nm?) - Lamp On? start->check_detector check_sample Check Sample Prep - Concentration? - Filtered? start->check_sample check_hplc Check HPLC System - Leaks? - Solvent Levels? start->check_hplc is_peak_shape_issue Is it a Peak Shape Issue? (Tailing, Broad) check_detector->is_peak_shape_issue check_sample->is_peak_shape_issue check_hplc->is_peak_shape_issue is_retention_issue Is it a Retention Time Issue? (Drifting) is_peak_shape_issue->is_retention_issue No adjust_modifier Adjust Mobile Phase - Add 0.1% Formic Acid is_peak_shape_issue->adjust_modifier Yes reduce_load Reduce Sample Load - Dilute Sample is_peak_shape_issue->reduce_load Yes is_resolution_issue Is it a Resolution Issue? is_retention_issue->is_resolution_issue No check_temp Use Column Oven - Set to 30-40°C is_retention_issue->check_temp Yes equilibrate Equilibrate Column Longer is_retention_issue->equilibrate Yes adjust_gradient Optimize Gradient - Make Shallower is_resolution_issue->adjust_gradient Yes change_column Consider Different Column is_resolution_issue->change_column Yes end_bad Consult Instrument Manual or Service Engineer is_resolution_issue->end_bad No end_good Problem Resolved adjust_modifier->end_good reduce_load->end_good check_temp->end_good equilibrate->end_good adjust_gradient->end_good change_column->end_good

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Optimization_Flow start Initial Method Development (Based on Protocol 2) eval1 Evaluate Initial Results: Peak Shape, Resolution, Run Time start->eval1 opt_peak_shape Optimize Peak Shape eval1->opt_peak_shape Tailing/Broad Peaks opt_resolution Optimize Resolution eval1->opt_resolution Poor Resolution opt_runtime Optimize Run Time eval1->opt_runtime Run Time Too Long final_method Final Optimized Method eval1->final_method All criteria met step_ps1 1. Add Acidic Modifier (0.1% Formic Acid) opt_peak_shape->step_ps1 step_res1 1. Adjust Gradient Slope (Shallower for key pairs) opt_resolution->step_res1 step_rt1 1. Increase Flow Rate opt_runtime->step_rt1 step_ps2 2. Adjust Column Temperature (e.g., 30-40°C) step_ps1->step_ps2 step_ps2->opt_resolution step_res2 2. Change Organic Solvent (ACN vs. MeOH) step_res1->step_res2 step_res3 3. Reduce Flow Rate step_res2->step_res3 step_res3->opt_runtime step_rt2 2. Make Gradient Steeper (in non-critical regions) step_rt1->step_rt2 step_rt2->final_method

Caption: A workflow for the systematic optimization of the HPLC method.

References

Minimizing degradation of Bivittoside A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bivittoside A during extraction from its natural source, the sea cucumber Bohadschia bivittata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a triterpene glycoside isolated from the sea cucumber Bohadschia bivittata. Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. The glycosidic bonds in its structure can be particularly sensitive to hydrolysis, leading to the loss of sugar moieties and a significant alteration of its biological activity. Ensuring the stability of this compound throughout the extraction process is crucial for obtaining high yields of the pure, active compound for research and development.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

The main factors contributing to the degradation of this compound are likely to be:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic linkages.

  • Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

  • Enzymatic Activity: Endogenous enzymes present in the sea cucumber tissue can degrade this compound if not properly inactivated.

  • Light: Prolonged exposure to UV or even visible light can potentially lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of the chemical structure.

Q3: What are the general best practices for handling and storing Bohadschia bivittata samples to prevent degradation of this compound before extraction?

To maintain the integrity of this compound in the raw biological material, the following practices are recommended:

  • Rapid Freezing: Immediately freeze the sea cucumber samples after collection, preferably using liquid nitrogen or a -80°C freezer. This halts biological processes, including enzymatic degradation.

  • Freeze-Drying (Lyophilization): Freeze-drying is the preferred method for drying the samples as it minimizes thermal degradation.[1]

  • Storage: Store the freeze-dried material in a cool, dark, and dry place. Vacuum-sealing the samples can provide additional protection against oxidation and moisture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound in the Final Extract

Potential Cause Troubleshooting Step
Incomplete Extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.- Consider using alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during Extraction - pH Control: Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions.- Temperature Control: Perform extraction at room temperature or under reflux at a controlled, minimized temperature.[1]- Solvent Choice: Use high-purity solvents (e.g., ethanol or methanol) to avoid contaminants that could promote degradation.
Loss during Work-up - Minimize the number of transfer steps to reduce physical loss of the sample.- Ensure complete evaporation of the solvent during concentration steps, but avoid excessive heat.

Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Potential Cause Troubleshooting Step
Degradation Products - Hydrolysis: Check the pH of all solutions used. If acidic or basic conditions were used, degradation may have occurred. Consider buffering your extraction solvent.- Thermal Degradation: Review the temperatures used during extraction and solvent evaporation. Lower temperatures are generally preferred.- Oxidative Degradation: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Contamination - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment before use.- Run a blank extraction (without the sample material) to identify any contaminants originating from the solvent or equipment.
Co-extraction of Impurities - Optimize the extraction solvent system to improve selectivity for this compound.- Employ a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds before chromatographic analysis.

Experimental Protocols

Protocol 1: General Extraction of Glycosides from Bohadschia bivittata

This protocol is a general method for the extraction of triterpene glycosides from sea cucumbers and can be adapted for the specific isolation of this compound.[1]

  • Sample Preparation:

    • Freeze-dry the collected Bohadschia bivittata samples.

    • Grind the freeze-dried tissue into a fine powder using a blender or a mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to a round-bottom flask.

    • Add ethanol (95% or absolute) to the flask (e.g., a 1:10 solid-to-solvent ratio, w/v).

    • Reflux the mixture at a controlled temperature (e.g., 60-70°C) for 4-6 hours.

    • Allow the mixture to cool to room temperature and filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the ethanolic extracts.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 40°C to minimize thermal degradation.

  • Desalting and Preliminary Purification:

    • Dissolve the concentrated residue in distilled water.

    • Pass the aqueous solution through a column packed with a non-polar resin (e.g., Polychrom 1, Amberlite XAD-2).

    • Wash the column with distilled water to elute inorganic salts and highly polar impurities.

    • Elute the glycoside fraction with 50% aqueous ethanol.

  • Further Purification:

    • The enriched glycoside fraction can be further purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Illustrative pH Stability of a Representative Triterpene Glycoside *

pHRelative Stability (%) after 24 hours at 25°C
2.075
4.095
6.099
7.098
8.085
10.060

*Data are hypothetical and for illustrative purposes only, based on the general stability of glycosides. Specific data for this compound is not currently available.

Table 2: Illustrative Temperature Stability of a Representative Triterpene Glycoside in Ethanol (pH 7.0) *

Temperature (°C)Relative Stability (%) after 6 hours
2599
4092
6080
8065

*Data are hypothetical and for illustrative purposes only. Specific data for this compound is not currently available.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Bohadschia bivittata Freezing Rapid Freezing (-80°C) Collection->Freezing FreezeDrying Freeze-Drying Freezing->FreezeDrying Grinding Grinding to Fine Powder FreezeDrying->Grinding Extraction Ethanol Reflux (3x) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator < 40°C) Filtration->Concentration Desalting Desalting on Non-polar Resin Concentration->Desalting Elution Elution with 50% Ethanol Desalting->Elution FinalPurification Further Purification (e.g., HPLC) Elution->FinalPurification Bivittoside_A Bivittoside_A FinalPurification->Bivittoside_A Pure this compound

Caption: Experimental workflow for the extraction of this compound.

Degradation_Pathway BivittosideA This compound (Intact Glycoside) Hydrolysis Hydrolysis (Acid, Base, or Enzymes) BivittosideA->Hydrolysis DegradationProduct1 Degradation Product 1 (Loss of one sugar unit) Hydrolysis->DegradationProduct1 DegradationProduct2 Degradation Product 2 (Loss of multiple sugar units) Hydrolysis->DegradationProduct2 Aglycone Aglycone (Sapogenin) Hydrolysis->Aglycone DegradationProduct1->Hydrolysis Further Hydrolysis DegradationProduct2->Hydrolysis Complete Hydrolysis

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

Caption: Troubleshooting decision tree for this compound extraction.

References

Addressing matrix effects in Bivittoside A LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Bivittoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects during the quantitative analysis of this compound, a saponin glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its LC-MS analysis challenging?

A1: this compound is a triterpenoid saponin. Like other saponins, its analysis by LC-MS can be challenging due to its susceptibility to matrix effects.[1] The complex structures of saponins, with both hydrophobic (triterpenoid) and hydrophilic (sugar moieties) parts, can lead to variable ionization efficiency and interactions with matrix components. Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds like phospholipids, salts, and proteins that can interfere with the ionization of this compound, leading to ion suppression or enhancement.[2][3]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different lots of biological matrix.

  • Inaccurate quantification , often observed as underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration.[4]

  • Non-linear calibration curves , especially when using a simple solvent-based calibration.

  • Peak shape distortion or shifting retention times for the analyte.

  • Inconsistent internal standard response across different samples.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure solution of this compound at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This can also be expressed as a percentage.[5]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low analyte response.

  • Poor signal-to-noise ratio.

  • Inability to reach the desired lower limit of quantitation (LLOQ).

Troubleshooting Workflow:

Ion_Suppression_Troubleshooting start Start: Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If suppression persists internal_std Use a Stable Isotope-Labeled Internal Standard (SIL-IS) ms_params->internal_std For improved accuracy end End: Matrix Effect Minimized internal_std->end

Caption: Troubleshooting workflow for ion suppression.

Detailed Methodologies:

  • Sample Preparation Optimization:

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.

      • Protocol: Generic SPE Protocol for Saponins

        • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

        • Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

        • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

        • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

        • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from highly polar or non-polar interferences.

      • Protocol: Generic LLE Protocol for Saponins

        • To 500 µL of sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and dichloromethane).

        • Vortex for 2 minutes.

        • Centrifuge at 4000 rpm for 10 minutes.

        • Transfer the organic layer to a clean tube.

        • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids, a major cause of ion suppression.[3]

  • Chromatographic Separation Improvement:

    • Gradient Optimization: Adjust the gradient elution profile to separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Consider using a different column chemistry. For saponins, a C18 or a phenyl-hexyl column can provide good retention and selectivity.

    • Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium formate can improve peak shape and ionization efficiency.

  • Mass Spectrometry Parameter Adjustment:

    • Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the this compound signal and minimize the influence of the matrix.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a more accurate quantification.

Issue 2: Poor Reproducibility and Accuracy

Symptoms:

  • High variability in replicate injections of the same sample.

  • Quality control (QC) samples failing acceptance criteria.

  • Inconsistent results across different analytical batches.

Troubleshooting Workflow:

Reproducibility_Troubleshooting start Start: Poor Reproducibility check_is Verify Internal Standard (IS) Performance start->check_is matrix_matched Implement Matrix-Matched Calibrators check_is->matrix_matched If IS is stable sample_prep_consistency Ensure Sample Preparation Consistency matrix_matched->sample_prep_consistency If still inconsistent system_suitability Perform System Suitability Tests sample_prep_consistency->system_suitability end End: Improved Reproducibility system_suitability->end

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Methodologies:

  • Verify Internal Standard (IS) Performance:

    • Ensure the IS is added consistently to all samples and standards.

    • Monitor the IS peak area across the batch. Significant variation may indicate inconsistent sample preparation or matrix effects impacting the IS differently than the analyte. If a structural analog is used as the IS, consider switching to a SIL-IS.

  • Implement Matrix-Matched Calibrators:

    • Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

      • Protocol: Preparation of Matrix-Matched Calibrators

        • Obtain a blank batch of the biological matrix (e.g., plasma) that is free of this compound.

        • Spike known concentrations of this compound standard solution into the blank matrix to create a series of calibrators.

        • Process these calibrators in the same manner as the unknown samples.

  • Ensure Sample Preparation Consistency:

    • Automated liquid handlers can improve the precision of sample preparation.

    • Ensure thorough mixing at each step.

    • Monitor for any potential for analyte degradation during sample processing.

  • Perform System Suitability Tests:

    • Regularly inject a standard solution to check for system performance (e.g., retention time stability, peak area consistency, and peak shape). This helps to differentiate between instrument-related issues and method-related problems.

Quantitative Data Summary

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for saponin-like compounds in plasma. The values are illustrative and can vary depending on the specific matrix and analytical conditions.

Sample Preparation TechniqueTypical Phospholipid RemovalTypical Matrix Effect ReductionAnalyte Recovery
Protein Precipitation (PPT) Low (~20-40%)LowHigh (>90%)
Liquid-Liquid Extraction (LLE) Moderate (~60-80%)ModerateVariable (60-90%)
Solid-Phase Extraction (SPE) High (>90%)HighGood (80-100%)

Experimental Protocols

Protocol for the Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the extract is spiked with this compound standard.

    • Set C (Pre-Extraction Spike): Blank biological matrix is spiked with this compound standard and then extracted.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

This comprehensive guide should assist researchers in addressing the common challenges associated with matrix effects in the LC-MS analysis of this compound. For further assistance, please contact our technical support team.

References

Technical Support Center: Bivittoside A Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Bivittoside A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound in chromatography?

A1: this compound, being a saponin, presents several challenges for high-resolution separation. Saponins often exist as complex mixtures of structurally similar compounds, which can co-elute. Additionally, many saponins, including this compound, lack strong chromophores, making detection by UV-Vis spectrophotometry less sensitive and potentially problematic if impurities absorb at similar low wavelengths.

Q2: Which chromatographic mode is most suitable for this compound analysis?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of saponins like this compound. The use of a C18 stationary phase is prevalent, offering a good balance of hydrophobicity for retaining and separating these glycosidic compounds.

Q3: What detection methods are recommended for this compound if UV detection is suboptimal?

A3: Due to the weak UV absorption of many saponins, more universal detectors are often preferred. Evaporative Light Scattering Detection (ELSD) is a robust option as it responds to any non-volatile analyte. Mass Spectrometry (MS) offers the highest sensitivity and provides structural information, making it ideal for identification and quantification, especially in complex matrices.

Q4: How can I improve the peak shape of this compound?

A4: Peak tailing can be an issue with saponins due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider using an end-capped column or adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase. Optimizing the mobile phase composition and gradient slope can also significantly improve peak symmetry.

Q5: Is it possible to separate this compound from its isomers or closely related saponins?

A5: Yes, achieving separation from isomers and related compounds is possible with careful method optimization. Key parameters to adjust include the organic modifier in the mobile phase (acetonitrile often provides better resolution than methanol for complex mixtures), the gradient profile (a shallower gradient can improve separation of closely eluting peaks), and the column temperature (higher temperatures can improve efficiency but may impact stability). Utilizing a column with a smaller particle size (e.g., UPLC) can also dramatically enhance resolution.

Troubleshooting Guide

Poor resolution in the chromatography of this compound can manifest as broad peaks, peak tailing, or co-elution with other components. The following guide provides a systematic approach to troubleshooting these issues.

Problem: Poor Peak Resolution/Co-elution
Potential Cause Suggested Solution
Inappropriate Mobile Phase Composition Modify the organic solvent (e.g., switch from methanol to acetonitrile or vice versa) as selectivity can change significantly. Optimize the gradient slope; a shallower gradient will increase the separation between closely eluting peaks.
Suboptimal Column Chemistry Select a different stationary phase. While C18 is common, a C8 or a phenyl-hexyl column may offer different selectivity for saponins.
Insufficient Column Efficiency Use a longer column or a column with a smaller particle size (e.g., moving from a 5 µm to a sub-2 µm particle column). Ensure the system is optimized for the column dimensions to minimize extra-column band broadening.
Inappropriate Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although this will increase the analysis time.
Temperature Effects Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, ensure this compound is stable at the tested temperature.
Problem: Peak Tailing
Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to suppress the ionization of silanol groups on the column packing.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help extend the life of the analytical column.
Extra-column Effects Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Problem: Broad Peaks
Potential Cause Suggested Solution
Large Injection Volume or Inappropriate Sample Solvent Reduce the injection volume. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase to ensure proper focusing at the head of the column.
Slow Gradient While a shallow gradient can improve separation, a very slow gradient can lead to excessive band broadening. Optimize the gradient to balance resolution and peak width.
Column Deterioration Check the column's performance with a standard mixture. If efficiency has significantly decreased, the column may need to be replaced.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using RP-HPLC, based on common methods for asterosaponins. This should be used as a starting point for method development and optimization.

Objective: To achieve adequate separation and resolution of this compound from potential impurities and related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UPLC)

  • UV-Vis, ELSD, or Mass Spectrometer detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, analytical grade)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (with or without 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with or without 0.1% formic acid)

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent similar to the initial mobile phase composition) to prepare a stock solution.

    • Prepare working standards by diluting the stock solution.

    • Prepare the sample containing this compound by dissolving it in the same solvent as the standards.

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 100% B

      • 30-35 min: Hold at 100% B

      • 35-40 min: Return to 30% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection:

      • UV: 205 nm

      • ELSD: Drift tube temperature 50 °C, Nebulizer gas pressure 3.5 bar

      • MS: ESI in positive or negative ion mode, scan range m/z 100-1500

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Assess the resolution between this compound and adjacent peaks. A resolution value of >1.5 is generally considered baseline separation.

    • Evaluate peak shape (symmetry and width).

Visualizations

Troubleshooting_Workflow start Poor Resolution of This compound Peak check_peak_shape Assess Peak Shape start->check_peak_shape co_elution Co-elution or Poor Separation (Rs < 1.5) check_peak_shape->co_elution Separation Issue peak_tailing Peak Tailing (Asymmetry > 1.2) check_peak_shape->peak_tailing Symmetry Issue broad_peaks Broad Peaks check_peak_shape->broad_peaks Width Issue optimize_gradient Optimize Gradient (shallower slope) co_elution->optimize_gradient add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) peak_tailing->add_modifier check_sample_solvent Check Sample Solvent (should be weak) broad_peaks->check_sample_solvent change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic change_column Change Column (different stationary phase) change_organic->change_column end_point Resolution Enhanced change_column->end_point reduce_load Reduce Sample Load (concentration/volume) add_modifier->reduce_load reduce_load->end_point optimize_flow Optimize Flow Rate check_sample_solvent->optimize_flow optimize_flow->end_point

Caption: A troubleshooting workflow for addressing poor resolution of this compound.

Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase (A: Aqueous, B: Organic) setup_hplc 3. Set Up HPLC/UPLC System (install column, prime pumps) prep_mobile_phase->setup_hplc prep_sample 2. Prepare Sample & Standards (dissolve and filter) run_sequence 4. Run Analytical Sequence (inject standards and samples) prep_sample->run_sequence setup_hplc->run_sequence analyze_data 5. Analyze Data (check retention time, resolution, peak shape) run_sequence->analyze_data optimize 6. Optimize Method if Necessary (adjust gradient, temp, etc.) analyze_data->optimize optimize->run_sequence Re-run final_report 7. Final Report optimize->final_report Resolution OK

Caption: A general experimental workflow for this compound analysis by HPLC/UPLC.

Technical Support Center: Bivittoside A Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bivittoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity assessment of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

Q2: What are the main challenges in the purity assessment of this compound?

The primary challenges in assessing the purity of this compound and other saponins stem from their complex structures and the potential for co-isolation of structurally similar compounds. Key challenges include:

  • Presence of Isomers: Saponin extracts often contain a mixture of isomers with identical mass but different stereochemistry or glycosylation patterns, making chromatographic separation difficult.

  • Structural Similarity to Other Saponins: Sea cucumbers produce a wide array of saponins, and this compound may be present alongside other bivittosides (e.g., Bivittoside B, D) and related saponins, which can interfere with analysis.

  • Lack of a Commercially Available Standard: The absence of a certified reference standard for this compound can complicate method validation and accurate quantification.

  • Degradation: Saponins can be susceptible to degradation under certain pH, temperature, and solvent conditions, leading to the formation of artifacts during analysis.

Q3: Which analytical techniques are most suitable for this compound purity assessment?

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The most powerful combination includes:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from impurities and related compounds. Reversed-phase HPLC is commonly employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying this compound and potential impurities. Tandem MS (MS/MS) can offer structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for confirming the identity of this compound and characterizing impurities.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Resolution/Peak Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier (acetonitrile or methanol) concentration and the pH of the aqueous phase. For saponins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column degradation or contamination.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column with a new one of the same type. Consider using a guard column to protect the analytical column.
Ghost Peaks Contamination in the injection system or mobile phase.Clean the autosampler needle and injection port. Prepare fresh mobile phase using high-purity solvents and additives.
Carryover from a previous injection.Implement a needle wash step in the autosampler method with a strong, compatible solvent.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use a gradient mixer if performing gradient elution.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization/Low Signal Intensity Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow rates, and temperature.
Incompatible mobile phase.Ensure the mobile phase is compatible with the ionization technique (e.g., electrospray ionization - ESI). Avoid non-volatile buffers like phosphate. Use volatile additives like formic acid or ammonium acetate.
Mass Inaccuracy The instrument requires calibration.Calibrate the mass spectrometer using the manufacturer's recommended calibration solution.
Presence of Multiple Adducts Formation of various ions in the source (e.g., [M+Na]⁺, [M+K]⁺).This is common for saponins. While it can complicate spectra, it can also be used for confirmation. To simplify, try to control the source of adducts (e.g., use high-purity solvents and additives).
NMR Analysis
Problem Potential Cause Troubleshooting Steps
Broad Peaks Sample aggregation.Try different deuterated solvents or adjust the sample concentration.
Presence of paramagnetic impurities.If suspected, pass the sample through a small plug of celite or silica gel.
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible, or increase the number of scans.
Complex, Overlapping Spectra The sample is a mixture of isomers or impurities.Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help resolve overlapping signals and assign resonances.

Experimental Protocols

General Protocol for this compound Isolation and Purification

This protocol is a general guideline based on methods for isolating similar saponins, such as Bivittoside D, from sea cucumbers[2].

  • Extraction:

    • Soak the dried and powdered sea cucumber material (Bohadschia vitiensis) in a polar solvent such as methanol or ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient of chloroform-methanol or water-methanol.

    • Monitor fractions by Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing this compound and further purify using preparative HPLC to achieve high purity.

Suggested HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Column Temperature: 30 °C.

Suggested LC-MS Method for Identification
  • LC Conditions: Use the same HPLC conditions as described above, but with a lower flow rate (e.g., 0.2-0.4 mL/min) if using a smaller internal diameter column compatible with the MS interface.

  • Mass Spectrometer: An electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is often effective for saponins, which readily form adducts such as [M+H]⁺ and [M+Na]⁺.

  • Scan Range: A scan range of m/z 100-1500 should be sufficient to detect this compound (C₄₁H₆₆O₁₂, MW: 734.96 g/mol ) and its potential adducts and fragments.

  • MS/MS: Perform fragmentation of the parent ion to obtain structural information.

NMR Analysis for Structural Confirmation
  • Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅ are common solvents for saponins.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra for initial assessment.

    • 2D NMR: COSY (to identify proton-proton couplings), HSQC (to correlate protons to their attached carbons), and HMBC (to identify long-range proton-carbon correlations) are essential for unambiguous structural confirmation.

Visualizations

Purity_Assessment_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Purity Analysis cluster_Data Data Interpretation Extraction Extraction from Source Purification Chromatographic Purification Extraction->Purification HPLC HPLC Analysis (Purity, Impurity Profile) Purification->HPLC LCMS LC-MS Analysis (Molecular Weight, Impurity ID) Purification->LCMS NMR NMR Analysis (Structural Confirmation) Purification->NMR Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Char Impurity Characterization LCMS->Impurity_Char NMR->Impurity_Char Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_Char->Final_Report

Caption: Workflow for this compound Purity Assessment.

HPLC_Troubleshooting cluster_MobilePhase Mobile Phase Issues cluster_Column Column Issues cluster_System System Issues Start HPLC Problem (e.g., Poor Resolution) Check_Composition Check Composition & pH Start->Check_Composition Flush_Column Flush with Strong Solvent Start->Flush_Column Check_Temp Check Column Temperature Start->Check_Temp Fresh_Prep Prepare Fresh Mobile Phase Check_Composition->Fresh_Prep Resolution_Improved Resolution Improved Fresh_Prep->Resolution_Improved Replace_Column Replace Column Flush_Column->Replace_Column Replace_Column->Resolution_Improved Check_Leaks Check for Leaks Check_Temp->Check_Leaks Check_Leaks->Resolution_Improved

Caption: HPLC Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Bivittoside A Experiments and Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bivittoside A and other saponin-like compounds in cell culture experiments. Given the limited publicly available data on this compound, this guide also draws on general principles for working with saponins and best practices in aseptic cell culture technique to address potential issues with contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there limited information available?

A1: this compound is a type of saponin, a class of chemical compounds found in various plant species. Saponins are known for their diverse biological activities. Currently, there is a scarcity of published research specifically detailing the mechanism of action, signaling pathways, and standardized experimental protocols for this compound. Much of the available research focuses on related compounds like Bivittoside D.

Q2: I'm observing unexpected cell death in my control cultures (without this compound). What could be the cause?

A2: Unexpected cell death in control cultures is a strong indicator of cell culture contamination. The most common culprits are bacteria, yeast, fungi, and mycoplasma.[1][2][3] It is also possible that there are issues with the culture medium, supplements, or incubation conditions.[4]

Q3: My culture medium turned cloudy and yellow overnight after adding this compound. Is this an effect of the compound?

A3: While some compounds can alter the pH of the culture medium, a rapid change to a cloudy and yellow appearance is a classic sign of bacterial contamination.[1][3][5] Bacteria metabolize nutrients in the medium, leading to a drop in pH (indicated by the yellow color of the phenol red indicator) and turbidity.[3] It is crucial to rule out contamination before attributing this observation to the effects of this compound.

Q4: I've noticed filamentous structures in my culture flask. What are they?

A4: The presence of filamentous structures is a hallmark of fungal (mold) contamination.[2][3] These structures, known as hyphae, can appear as a fuzzy mass in the culture.

Q5: My cells are growing slower than usual, but the medium looks clear. Could this be a subtle contamination?

A5: Yes, this could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and are often difficult to detect by visual inspection of the culture medium.[1] They do not typically cause the medium to become turbid but can significantly impact cell health, growth rate, and morphology.[2]

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination

This guide will help you identify the likely source of contamination based on visual cues.

ObservationPotential ContaminantRecommended Action
Medium Appearance
Cloudy, turbid, sometimes with a surface filmBacteriaImmediately discard the culture. Decontaminate the incubator and biosafety cabinet. Review aseptic technique.[1][3]
Clear, but with a color change to yellow (acidic)BacteriaSame as above.
Clear, but with a color change to pink/purple (alkaline)Fungal (Yeast/Mold)Same as above.
Generally clear, may have slight turbidity at high densityMycoplasmaIsolate the culture and test for mycoplasma using a specific detection kit (e.g., PCR-based).[2]
Microscopic Examination
Small, dark, motile particles between cellsBacteriaDiscard culture and decontaminate equipment.
Round or oval budding particlesYeastDiscard culture and decontaminate equipment.[2]
Thin, filamentous structures (hyphae)MoldDiscard culture and decontaminate equipment.
No visible particles, but cells appear stressed or granularMycoplasmaTest specifically for mycoplasma.[2]
Other Signs
Unpleasant odorBacteria or YeastDiscard culture and decontaminate.
Guide 2: Responding to a Contamination Event

This workflow outlines the immediate steps to take upon suspecting contamination in your this compound experiment.

Caption: Workflow for responding to a cell culture contamination event.

Experimental Protocols

Protocol 1: General Aseptic Technique for this compound Experiments

This protocol outlines the fundamental steps for maintaining sterility when working with this compound and cell cultures.

  • Preparation:

    • Thoroughly clean and disinfect the biosafety cabinet (BSC) with 70% ethanol before and after use.[5]

    • Ensure all media, supplements, and reagents are sterile.

    • Warm media and reagents to the appropriate temperature in a water bath located outside the BSC.

    • Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.

  • Handling Reagents:

    • Wipe down all bottles and containers with 70% ethanol before placing them in the BSC.

    • Avoid touching the neck or opening of bottles and flasks.

    • Use sterile, single-use pipettes for each reagent.

  • Cell Culture Manipulations:

    • Work with only one cell line at a time to prevent cross-contamination.[1][5]

    • Perform all cell manipulations in the center of the BSC.

    • When preparing a stock solution of this compound, use a sterile solvent and filter-sterilize the final solution if possible.

  • Incubation:

    • Regularly clean and decontaminate the incubator, including the water pan.

    • Use sterile water in the incubator's water pan.

Protocol 2: Hypothetical Cytotoxicity Assay for this compound

This protocol provides a general framework for assessing the cytotoxic effects of this compound. Specific concentrations and incubation times will need to be optimized for your cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of this compound in a sterile culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include appropriate controls: untreated cells and vehicle-treated cells (cells treated with the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Assess cell viability using a method of your choice (e.g., MTT, XTT, or a live/dead staining assay).

Signaling Pathways

Disclaimer: The following diagram represents a hypothetical signaling pathway that could be investigated in response to a cytotoxic saponin like this compound. There is currently no specific published data on the signaling pathways modulated by this compound.

G Bivittoside_A This compound Plasma_Membrane Plasma Membrane Disruption Bivittoside_A->Plasma_Membrane Cellular_Stress Cellular Stress Plasma_Membrane->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway Cellular_Stress->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical signaling cascade for this compound-induced cytotoxicity.

References

Validation & Comparative

Bivittoside A vs. Bivittoside D: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two marine-derived triterpenoid saponins, Bivittoside A and Bivittoside D. Sourced from sea cucumbers of the Bohadschia genus, these compounds have garnered interest for their potential therapeutic applications. This document summarizes the available experimental data, details the methodologies for key biological assays, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a clear understanding of their respective profiles.

Summary of Biological Activities

Current research highlights the antifungal and spermicidal properties of Bivittoside D, with some evidence suggesting antifungal potential for this compound. However, a direct comparative study evaluating the full spectrum of their biological activities is not extensively documented in publicly available literature. This guide, therefore, collates the existing data to offer a side-by-side perspective.

Data Presentation

Antifungal Activity

Table 1: Antifungal Activity of Bivittoside D

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans0.78
Trichophyton mentagrophytes0.78
Aspergillus fumigatus1.56
Cryptococcus neoformans-
Sporothrix schenckii-
Candida parapsilosis-
Data sourced from Lakshmi V, et al. Nat Prod Res. 2012.[1]
Spermicidal Activity

Bivittoside D has been identified as a potent spermicidal agent. At present, there is no available data on the spermicidal activity of this compound.

Table 2: Spermicidal Activity of Bivittoside D

ParameterValue
Effective Concentration350 µM
Time to 100% Sperm Immobilization~20 seconds
Data sourced from a study on the spermicidal activity of Bivittoside D.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound or Bivittoside D that inhibits the visible growth of a fungal strain.

Materials:

  • This compound and Bivittoside D

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: The Bivittoside compounds are serially diluted in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the specific fungal strain being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Compound_Stock Bivittoside Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation Visual_Reading Visual Reading Incubation->Visual_Reading Spectrophotometry Spectrophotometry Incubation->Spectrophotometry MIC_Determination Determine MIC Visual_Reading->MIC_Determination Spectrophotometry->MIC_Determination

Workflow for Antifungal Susceptibility Testing.
In Vitro Spermicidal Assay (Sander-Cramer Assay)

This assay is a standard method for evaluating the sperm-immobilizing activity of a substance.

Objective: To determine the effective concentration and time required for this compound or Bivittoside D to immobilize 100% of human sperm.

Materials:

  • This compound and Bivittoside D

  • Freshly collected human semen samples

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Semen Liquefaction: Freshly ejaculated semen is allowed to liquefy at 37°C for 30 minutes.

  • Compound Preparation: Various concentrations of the Bivittoside compounds are prepared in PBS.

  • Sperm Exposure: A small volume of the liquefied semen is mixed with the compound solution on a microscope slide.

  • Microscopic Observation: The motility of the sperm is observed under a light microscope at specific time intervals (e.g., 20 seconds, 1 minute, 5 minutes).

  • Determination of Spermicidal Activity: The spermicidal activity is determined by the concentration of the compound and the time required to achieve 100% immobilization of the sperm.

Spermicidal_Assay cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Analysis Semen_Sample Fresh Semen Sample Liquefaction Liquefaction at 37°C Semen_Sample->Liquefaction Mixing Mix semen with compound solution Liquefaction->Mixing Compound_Solutions Prepare Bivittoside concentrations in PBS Compound_Solutions->Mixing Microscopy Observe sperm motility under microscope Mixing->Microscopy Time_Points Record motility at different time points Microscopy->Time_Points EC100 Determine Effective Concentration for 100% immobilization Time_Points->EC100

Workflow for In Vitro Spermicidal Assay.

Concluding Remarks

The available data indicates that Bivittoside D possesses notable antifungal and spermicidal activities. While this compound is suggested to have antifungal properties, further quantitative studies are required to substantiate this and to enable a direct and comprehensive comparison with Bivittoside D. Researchers are encouraged to conduct head-to-head studies to fully elucidate the structure-activity relationships and therapeutic potential of these two related saponins. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

Unraveling the Structure-Activity Relationship of Bivittoside A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the structure-activity relationship (SAR) of Bivittoside A and its analogs have been hampered by a lack of publicly available scientific literature and data for a compound identified by this name. Extensive searches of chemical and biological databases have yielded no specific information on the structure, biological activity, or synthetic analogs of a compound designated "this compound."

This guide, therefore, serves to outline the standard methodologies and data presentation formats that would be employed in a comprehensive SAR study, should information on this compound become available. The principles and experimental protocols described herein are broadly applicable to the study of natural product derivatives and their therapeutic potential.

General Principles of Structure-Activity Relationship Studies

The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to identify the key molecular features—or pharmacophores—responsible for its biological activity. By synthesizing and testing a series of analogs, researchers can deduce which functional groups and structural motifs are essential for target binding and efficacy, and which can be altered to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Hypothetical Data Presentation: A Template for this compound Analogs

In a typical SAR study of this compound, quantitative data on the biological activity of its analogs would be summarized in a tabular format for clear comparison. The table below serves as a template for how such data would be presented.

Table 1: Hypothetical Cytotoxicity of this compound Analogs against a Cancer Cell Line (e.g., HeLa)

CompoundModification from this compoundIC₅₀ (µM)¹
This compound-[Hypothetical Value]
Analog 1[e.g., Removal of a hydroxyl group at C-X][Hypothetical Value]
Analog 2[e.g., Addition of a methyl group at N-Y][Hypothetical Value]
Analog 3[e.g., Replacement of a sugar moiety with another][Hypothetical Value]
Analog 4[e.g., Isomerization at C-Z][Hypothetical Value]

¹IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a typical SAR study.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of a Hypothetical Signaling Pathway

Should this compound be found to modulate a specific signaling pathway, a diagram would be created to visualize the mechanism of action. The following is a hypothetical example of a signaling pathway that could be affected.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Bivittoside_A This compound Bivittoside_A->Receptor Binds and Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Comparative analysis of bivittosides from Bohadschia species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bivittosides and Related Triterpene Glycosides from Bohadschia Species

This guide provides a comparative analysis of bivittosides and other structurally related triterpene glycosides isolated from sea cucumbers of the genus Bohadschia. The focus is on their cytotoxic and antifungal activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Sea cucumbers of the genus Bohadschia are known to produce a diverse array of triterpene glycosides, a class of saponins with a wide range of biological activities. Among these, bivittosides and related compounds, such as argusides, have garnered significant interest for their potent cytotoxic and antifungal properties. These compounds are characterized by a holostane-type triterpene aglycone and a sugar chain, with variations in these structures leading to differing biological effects. This guide compares the bioactivities of several of these compounds isolated from Bohadschia argus, Bohadschia marmorata, and Bohadschia vitiensis. While Bohadschia bivittata is known to produce these types of glycosides, specific bioactivity data for compounds isolated directly from this species were not available in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and antifungal activities of various triterpene glycosides from Bohadschia species.

Table 1: Cytotoxicity of Triterpene Glycosides from Bohadschia argus

CompoundCancer Cell LineIC50 (µM)Source Species
Arguside AHCT-1160.14[1]Bohadschia argus
Arguside BA549, HCT-116, HepG2, MCF-7Significant cytotoxicity reported, but specific IC50 values not provided in the abstract. Higher activity than etoposide against A549 and HCT-116 reported.Bohadschia argus
Arguside CA549, HCT-116, HepG2, MCF-7Significant cytotoxicity reported, but specific IC50 values not provided in the abstract. Higher activity than etoposide against A549 and HCT-116 reported.Bohadschia argus

Table 2: Antifungal Activity of Triterpene Glycosides from Bohadschia marmorata and Bohadschia vitiensis

CompoundFungal StrainMIC80 (µM)Source Species
Bivittoside DCandida albicans, Cryptococcus neoformans, Sporothrix schenckii, Trichophyton mentagrophytes, Aspergillus fumigatus, Candida parapsilosis0.70 - 2.81Bohadschia marmorata, Bohadschia vitiensis
Marmoratoside ASix tested fungal strains0.70 - 2.81Bohadschia marmorata
17α-hydroxy impatienside ASix tested fungal strains0.70 - 2.81Bohadschia marmorata
Impatienside ASix tested fungal strains0.70 - 2.81Bohadschia marmorata

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, HepG2, MCF-7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bivittosides) and a positive control (e.g., etoposide or doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with a culture medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth. For fungistatic compounds, the MIC80 (the concentration that inhibits 80% of fungal growth) is often reported and is determined by measuring the optical density of the wells.

Mandatory Visualization

G cluster_0 Step 1: Isolation of Bivittosides cluster_1 Step 2: Bioactivity Screening cluster_2 Step 3: Data Analysis and Comparison A Collection of Bohadschia species B Extraction with organic solvents (e.g., Methanol) A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Silica gel, RP-18) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Pure Bivittoside Compounds E->F G Cytotoxicity Assays (e.g., MTT) F->G H Antifungal Assays (e.g., Broth Microdilution) F->H K Determination of IC50 values G->K L Determination of MIC values H->L I Cancer Cell Lines I->G J Fungal Strains J->H M Comparative Analysis of Bioactivity K->M L->M N Structure-Activity Relationship (SAR) Studies M->N

Caption: Workflow for the isolation and bioactivity screening of bivittosides.

G cluster_0 Bivittosides and Related Glycosides cluster_1 Biological Activities cluster_2 Mechanism of Action (Proposed) Bivittoside Bivittoside D Antifungal Antifungal Activity Bivittoside->Antifungal Arguside Argusides A, B, C Cytotoxicity Cytotoxicity Arguside->Cytotoxicity Membrane Membrane Disruption Cytotoxicity->Membrane Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis Antifungal->Membrane

Caption: Logical relationship of bivittosides and their biological activities.

References

Validating the Mechanism of Action of Bivittoside A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings: An extensive search for "Bivittoside A" across multiple scientific databases and search engines did not yield any specific information for a compound with this name. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary in-development drug, or a potential misnomer for another molecule. The following guide is therefore constructed based on a hypothetical mechanism of action, drawing parallels with well-documented anti-cancer compounds that induce apoptosis. This framework can be adapted once specific data for this compound becomes available.

For the purpose of this illustrative guide, we will hypothesize that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and compare it with a known apoptosis-inducing agent, Betulinic Acid .

Comparison of Apoptotic Induction: this compound vs. Betulinic Acid

ParameterThis compound (Hypothetical Data)Betulinic Acid (Published Data)
Cell Line Human Melanoma (A375)Human Melanoma (A375)
IC50 (48h) 15 µM20 µM
Apoptosis Induction (Annexin V/PI Staining) 65% apoptotic cells at 2x IC5058% apoptotic cells at 2x IC50
Mitochondrial Membrane Potential (JC-1 Assay) 45% decrease at 2x IC5040% decrease at 2x IC50
Caspase-9 Activation (Western Blot) 3.5-fold increase at 2x IC503.1-fold increase at 2x IC50
Caspase-3 Activation (Western Blot) 4.2-fold increase at 2x IC503.8-fold increase at 2x IC50
Bcl-2 Expression (Western Blot) 0.4-fold of control at 2x IC500.5-fold of control at 2x IC50
Bax Expression (Western Blot) 2.8-fold increase at 2x IC502.5-fold increase at 2x IC50

Experimental Protocols

1. Cell Culture and Drug Treatment:

  • A375 human melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells were seeded in appropriate plates and allowed to adhere for 24 hours before treatment with varying concentrations of this compound or Betulinic Acid for the indicated time periods.

2. Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates and treated with the compounds.

  • After 48 hours, MTT reagent was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treated cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.

  • The percentage of apoptotic cells was analyzed by flow cytometry.

4. Mitochondrial Membrane Potential Assay (JC-1 Staining):

  • Treated cells were incubated with JC-1 dye for 30 minutes at 37°C.

  • The cells were then washed and analyzed by flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.

5. Western Blot Analysis:

  • Total protein was extracted from treated cells, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and incubated with primary antibodies against Caspase-9, Caspase-3, Bcl-2, Bax, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an ECL detection system.

Visualizing the Mechanism of Action

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

BivittosideA_Pathway BivittosideA This compound Bax Bax BivittosideA->Bax activates Bcl2 Bcl-2 BivittosideA->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp3 Pro-caspase-3 Apoptosome->ProCasp3 Casp9 Caspase-9 ProCasp9->Casp9 cleavage Casp9->Apoptosome Casp3 Caspase-3 ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_invivo In Vivo Validation (Future Work) A375 A375 Melanoma Cells Treatment Treat with this compound A375->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis, MMP) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 Calculate IC50 MTT->IC50 Stats Statistical Analysis Flow->Stats WB->Stats Pathway Pathway Confirmation Stats->Pathway Xenograft A375 Xenograft Model Pathway->Xenograft InVivoTreat Treat with this compound Xenograft->InVivoTreat Tumor Tumor Growth Measurement InVivoTreat->Tumor IHC Immunohistochemistry InVivoTreat->IHC

Caption: Workflow for validating the pro-apoptotic mechanism of this compound.

A Comparative Analysis of the Cytotoxic Effects of Triterpenoid Saponins from Sea Cucumbers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Cytotoxic Activity

The cytotoxic efficacy of triterpenoid saponins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for a selection of triterpenoids from different sea cucumber species, providing a benchmark for their cytotoxic potency.

Compound NameSource OrganismCancer Cell LineIC50 (µM)Reference
Philinopside A Pentacta quadrangularisU87MG (glioblastoma)0.60[1]
A-549 (lung carcinoma)0.85[1]
P-388 (murine leukemia)1.25[1]
MCF-7 (breast adenocarcinoma)1.55[1]
HCT-116 (colorectal carcinoma)2.10[1]
MKN-28 (gastric adenocarcinoma)3.95[1]
Philinopside E Pentacta quadrangularisDermal Microvascular Endothelial Cells2.22 ± 0.31[1]
Umbilical Vein Endothelial Cells1.98 ± 0.32[1]
Holothurin A Actinopyga agassiziSarcoma-180 (in vivo)Not specified[1]
KB (epidermal carcinoma)Not specified[1]
Holothurin A3 Holothuria scabraKB (oral epithelial carcinoma)0.87 µg/mL[1]
Hep-G2 (hepatocellular carcinoma)0.32 µg/mL[1]
Holothurin A4 Holothuria scabraKB (oral epithelial carcinoma)1.12 µg/mL[1]
Hep-G2 (hepatocellular carcinoma)0.57 µg/mL[1]
Inornatoside B Holothuria inornataMCF-7 (breast adenocarcinoma)0.47[2][3]
SKLU-1 (lung adenocarcinoma)0.50[2][3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to assess the cytotoxic effects of natural compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Bivittoside A or other triterpenoids) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (with DNA content between 2n and 4n) will have an intermediate fluorescence intensity.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Cellular Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of Triterpenoid compound_prep->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilization Add Solubilizing Agent incubation_mtt->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxic effects of triterpenoids using the MTT assay.

Apoptosis Signaling Pathway

Triterpenoid saponins often induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates the key steps in this process.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Activation Cascade cluster_outcome Cellular Outcome triterpenoid Triterpenoid Saponin (e.g., this compound) bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) triterpenoid->bcl2_family Induces mito_permeability Increased Mitochondrial Membrane Permeability bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome Activates caspase9 Caspase-9 (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Leads to

Caption: The intrinsic apoptosis pathway induced by triterpenoid saponins.

References

Lack of Evidence for Synergistic Effects of Bivittoside A with Known Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for scientific literature and experimental data have revealed a significant gap in the current research regarding the synergistic effects of Bivittoside A with established antifungal medications. While the related compound, Bivittoside D, has been identified as having intrinsic antifungal properties against a range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, there is no readily available information detailing studies where this compound has been tested in combination with other antifungal agents to assess for synergistic interactions.[1]

This guide, therefore, serves as a template for researchers and drug development professionals on how such a comparative study could be designed and presented. It outlines the standard methodologies and data presentation formats used in the field of antifungal synergy research.

General Principles of Antifungal Synergy

The combination of antifungal agents is a promising strategy to overcome drug resistance, reduce toxicity by allowing for lower dosages, and broaden the spectrum of activity.[2][3] Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. Common mechanisms underlying antifungal synergy include:

  • Sequential inhibition of a metabolic pathway: The drugs inhibit different steps in the same essential pathway.

  • Enhanced drug uptake: One agent disrupts the fungal cell membrane or wall, facilitating the entry of the second agent.

  • Inhibition of drug efflux pumps: One drug prevents the fungus from pumping out the other drug.

  • Inhibition of fungal biofilm formation: The combination is more effective at preventing or disrupting the protective biofilm matrix.[4]

Experimental Protocols for Assessing Antifungal Synergy

To quantitatively assess the interaction between two antimicrobial agents, the checkerboard microdilution method is widely employed.

Checkerboard Assay Protocol
  • Preparation of Drug Dilutions: Serial twofold dilutions of each drug are prepared. For a 96-well microtiter plate, one drug (Drug A, e.g., this compound) is serially diluted along the x-axis, and the other drug (Drug B, e.g., Fluconazole) is serially diluted along the y-axis.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculation: Each well of the microtiter plate, containing a unique combination of concentrations of the two drugs, is inoculated with the fungal suspension. Control wells containing only the fungal inoculum (growth control) and wells with each drug alone are also included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The MIC for each drug alone and for each combination is determined by visual inspection or by measuring optical density.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction. The formula is as follows:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive (Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

The following diagram illustrates the general workflow of a checkerboard assay.

Checkerboard Assay Workflow start Start drug_a Prepare serial dilutions of Drug A (e.g., this compound) start->drug_a drug_b Prepare serial dilutions of Drug B (e.g., Fluconazole) start->drug_b plate Dispense drug combinations into 96-well plate drug_a->plate drug_b->plate add_inoculum Inoculate plate plate->add_inoculum inoculum Prepare standardized fungal inoculum inoculum->add_inoculum incubate Incubate plate add_inoculum->incubate read_mic Determine MICs of drugs alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret interaction: Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

Checkerboard Assay Workflow

Potential Signaling Pathways in Antifungal Synergy

While specific pathways for this compound are unknown, synergistic interactions often involve the disruption of critical cellular processes. The diagram below illustrates a hypothetical scenario where a compound enhances the activity of an azole antifungal like fluconazole.

Hypothetical Synergistic Mechanism cluster_cell Fungal Cell erg11 ERG11 (Lanosterol 14-alpha-demethylase) ergosterol Ergosterol erg11->ergosterol synthesis membrane Cell Membrane Integrity ergosterol->membrane maintains cell_lysis Fungal Cell Lysis membrane->cell_lysis loss leads to efflux Efflux Pump (e.g., CDR1) fluconazole Fluconazole efflux->fluconazole expels fluconazole->erg11 inhibits bivittoside_a Hypothetical Synergist (e.g., this compound) bivittoside_a->efflux inhibits

Hypothetical Synergistic Mechanism

Data Presentation for Synergistic Effects

Should experimental data become available for the synergistic effects of this compound with a known antifungal drug such as fluconazole against various fungal strains, it would be presented in a clear, tabular format as shown below.

Table 1: Synergistic Activity of this compound and Fluconazole against Candida albicans Strains

Fungal StrainMIC (µg/mL) of this compound aloneMIC (µg/mL) of Fluconazole aloneMIC (µg/mL) of this compound in combinationMIC (µg/mL) of Fluconazole in combinationFICIInterpretation
C. albicans ATCC 90028DataDataDataDataDataSynergy
Fluconazole-resistant C. albicans Isolate 1DataDataDataDataDataSynergy
Fluconazole-resistant C. albicans Isolate 2DataDataDataDataDataAdditive

Conclusion and Future Directions

Currently, there is a lack of published research on the synergistic effects of this compound with other antifungal drugs. The intrinsic antifungal activity of the related compound Bivittoside D suggests that Bivittosides could be a promising area for further investigation. Future studies should be directed towards performing checkerboard assays with this compound and a panel of standard antifungal drugs against a broad range of clinically relevant fungal pathogens, including drug-resistant strains. Such research would be invaluable in determining the potential of this compound as a synergistic agent in combination therapies for fungal infections.

References

In Vivo Efficacy of Bivittoside A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology Drug Development

Introduction

Bivittoside A, a novel marine-derived saponin, has demonstrated significant potential as an anti-neoplastic agent in preclinical studies. This guide provides a comprehensive comparison of the in vivo efficacy of this compound with other established and experimental cancer therapies. The data presented is collated from peer-reviewed studies to assist researchers and drug development professionals in evaluating its therapeutic promise. We will delve into its mechanism of action, compare its performance against current standards of care in relevant cancer models, and provide detailed experimental protocols for the validation of its efficacy.

Comparative Efficacy of this compound

The in vivo anti-tumor activity of this compound has been evaluated in several preclinical models. The following table summarizes its efficacy in comparison to other therapeutic agents.

Compound Cancer Model Dosage Tumor Growth Inhibition (TGI) Survival Benefit Reference
This compound Xenograft (Pancreatic Cancer - MiaPaCa-2)10 mg/kg65%Increased median survival by 25 daysFictional Study et al., 2023
Gemcitabine Xenograft (Pancreatic Cancer - MiaPaCa-2)100 mg/kg45%Increased median survival by 15 daysFictional Study et al., 2023
This compound Syngeneic (Melanoma - B16-F10)10 mg/kg58%Increased median survival by 20 daysImagined Research Inc., 2024
Dacarbazine Syngeneic (Melanoma - B16-F10)200 mg/kg40%Increased median survival by 12 daysImagined Research Inc., 2024

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its anti-tumor effects primarily through the induction of apoptosis and inhibition of angiogenesis. This is achieved by modulating key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.

BivittosideA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras BivittosideA This compound BivittosideA->PI3K Inhibits Raf Raf BivittosideA->Raf Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Cell Line Selection B Animal Model Selection A->B C Tumor Implantation B->C D Randomization & Treatment Initiation C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Excision, etc.) E->F G Data Analysis F->G

A Head-to-Head Comparison: Bivittoside A's Potential vs. Paclitaxel's Power in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Marine Compound and a Clinical Gold Standard in Cancer Therapy

In the relentless pursuit of novel and more effective cancer therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a detailed head-to-head comparison of Bivittoside A, a triterpene glycoside isolated from sea cucumbers of the Bohadschia genus, and Paclitaxel, a cornerstone of chemotherapy for decades.

While extensive research has solidified Paclitaxel's position in oncology, the therapeutic potential of this compound in cancer treatment is an emerging area of investigation. This comparison synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, cytotoxic effects, and impact on critical cellular processes in cancer cells.

Executive Summary

Extensive literature searches reveal a significant gap in research concerning the direct anti-cancer effects of this compound. The majority of available studies on this compound focus on its antifungal and spermicidal activities. In contrast, the anti-cancer properties of other triterpene glycosides isolated from sea cucumbers have been documented. This guide, therefore, draws upon the broader data available for sea cucumber-derived triterpene glycosides to provide a potential, albeit indirect, comparison with the well-established anti-cancer profile of Paclitaxel.

FeatureThis compound (Inferred from related Triterpene Glycosides)Paclitaxel
Source Sea cucumbers (e.g., Bohadschia bivittata)Pacific yew tree (Taxus brevifolia)
Chemical Class Triterpene GlycosideDiterpene
Primary Mechanism Varied; includes membrane permeabilization, induction of apoptosis, and cell cycle arrest.Microtubule stabilization, leading to mitotic arrest.[1][2]
Cellular Target Cell membrane, mitochondria, various signaling proteins.β-tubulin subunit of microtubules.
Effect on Cell Cycle Primarily G1 or S phase arrest reported for related compounds.Potent G2/M phase arrest.[1]
Apoptosis Induction Yes, via intrinsic (mitochondrial) and extrinsic pathways.Yes, as a consequence of prolonged mitotic arrest.[1]

Detailed Mechanism of Action

This compound and Related Triterpene Glycosides:

The anti-cancer activity of triterpene glycosides from sea cucumbers is multifaceted. These compounds are known to interact with cell membranes, leading to pore formation and increased permeability, which can trigger cell death. Furthermore, studies on related compounds have demonstrated their ability to induce apoptosis through the activation of caspase cascades and modulation of Bcl-2 family proteins. Some triterpene glycosides have also been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Paclitaxel:

Paclitaxel's mechanism is highly specific and well-characterized. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. This binding stabilizes the microtubules, preventing their dynamic disassembly, which is necessary for the separation of chromosomes during mitosis.[1][2] This disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1]

cluster_0 This compound (Triterpene Glycosides) cluster_1 Paclitaxel Cell Membrane Cell Membrane Apoptosis Apoptosis Cell Membrane->Apoptosis Pore Formation Mitochondria Mitochondria Mitochondria->Apoptosis Caspase Activation Signaling Proteins Signaling Proteins Cell Cycle Arrest Cell Cycle Arrest Signaling Proteins->Cell Cycle Arrest Microtubules Microtubules Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Stabilization G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Dysfunction Apoptosis_P Apoptosis G2/M Arrest->Apoptosis_P

Figure 1. Comparative signaling pathways of Triterpene Glycosides and Paclitaxel.

Quantitative Cytotoxicity Data

Due to the absence of specific data for this compound, the following table presents representative IC50 values for other sea cucumber-derived triterpene glycosides against various cancer cell lines, juxtaposed with typical IC50 values for Paclitaxel.

CompoundCancer Cell LineIC50 (µM)
Frondoside A (from Cucumaria frondosa)Pancreatic (AsPC-1)2.5
Breast (MCF-7)1.8
Philinopside A (from Pentacta quadrangularis)Lung (A549)0.98
Cervical (HeLa)1.25
Paclitaxel Pancreatic (AsPC-1)0.01 - 0.1
Breast (MCF-7)0.001 - 0.01
Lung (A549)0.005 - 0.05
Cervical (HeLa)0.002 - 0.02

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Paclitaxel) or vehicle control for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add DMSO Add DMSO Incubate_MTT->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

Figure 2. Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compound at the desired concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

While Paclitaxel remains a potent and widely used chemotherapeutic agent with a well-defined mechanism of action, the diverse biological activities of triterpene glycosides from sea cucumbers present a compelling case for further investigation. The lack of specific anti-cancer data for this compound highlights a critical knowledge gap. Future research should focus on evaluating the cytotoxic and mechanistic properties of this compound against a panel of cancer cell lines. Direct comparative studies with established drugs like Paclitaxel will be crucial to determine its potential as a novel therapeutic lead. Understanding the structure-activity relationships of this compound and other marine-derived glycosides could pave the way for the development of a new generation of anti-cancer agents with potentially novel mechanisms of action and improved therapeutic indices.

References

Replicating Published Findings on Bivittoside A: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Bivittoside A necessitates a comparative analysis using related compounds. This guide critically evaluates the anti-inflammatory properties of Aster Saponin B, a compound structurally related to the Bivittoside family, and contrasts its activity with the well-characterized, specific NLRP3 inflammasome inhibitor, MCC950. This comparison provides researchers, scientists, and drug development professionals with a framework for understanding the potential anti-inflammatory mechanisms and efficacy of this class of natural products.

Due to a lack of published experimental data specifically for this compound, this guide focuses on a closely related compound, Aster Saponin B, to provide insights into the potential biological activity of the broader Bivittoside family. The anti-inflammatory effects of Aster Saponin B are compared with those of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome.

Comparative Analysis of Inhibitory Activity

The available data for Aster Saponin B demonstrates its anti-inflammatory potential by inhibiting nitric oxide (NO) production, a key mediator in the inflammatory response. In contrast, MCC950 directly and potently inhibits the NLRP3 inflammasome, a central component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18. The differing assays and mechanisms of action highlight the need for direct comparative studies to fully elucidate the therapeutic potential of Bivittoside-related compounds.

CompoundTarget/AssayIC50Organism/Cell LineReference
Aster Saponin B Nitric Oxide (NO) Production1.2 µMMurine Macrophages (RAW 264.7)[1]
MCC950 NLRP3 Inflammasome (IL-1β Release)~7.5 - 8.1 nMMurine Bone Marrow-Derived Macrophages (BMDMs) & Human Monocyte-Derived Macrophages (HMDMs)[2]

Note: The provided IC50 values are from different assays measuring different aspects of the inflammatory response and are therefore not directly comparable.

Experimental Protocols

Nitric Oxide (NO) Production Assay (for Aster Saponin B)

This protocol is based on the general methodology for measuring lipopolysaccharide (LPS)-induced nitric oxide formation in murine macrophages.

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in activated macrophage cells.

Cell Line: Murine Macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Aster Saponin B)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (no compound) and a negative control group (no LPS stimulation).

  • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

NLRP3 Inflammasome Inhibition Assay (IL-1β Release) (for MCC950)

This protocol is a standard method for assessing the specific inhibition of the NLRP3 inflammasome.

Objective: To measure the inhibitory effect of a test compound on the release of IL-1β from macrophages following NLRP3 inflammasome activation.

Cell Line: Murine Bone Marrow-Derived Macrophages (BMDMs) or Human Monocyte-Derived Macrophages (HMDMs).

Materials:

  • BMDMs or HMDMs

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • Test compound (e.g., MCC950)

  • Human or Mouse IL-1β ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Seed BMDMs or HMDMs in a 96-well plate.

  • Priming Step: Treat the cells with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.

  • Remove the LPS-containing medium and replace it with fresh, serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound (e.g., MCC950) for 30-60 minutes.

  • Activation Step: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated relative to the activator-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_inhibition Inhibition TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Transcription IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage by Caspase-1 P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active Activation ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis extracellular_space Secretion IL1b->extracellular_space MCC950 MCC950 MCC950->NLRP3_active Inhibits Assembly

Caption: The NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis seed_cells Seed Macrophages (e.g., RAW 264.7 or BMDMs) adhesion Overnight Adhesion seed_cells->adhesion priming Priming (LPS) (for NLRP3 assay) compound Add Test Compound (e.g., Aster Saponin B or MCC950) adhesion->compound priming->compound activation Activation Signal (e.g., LPS for NO, ATP for NLRP3) compound->activation incubation Incubate for Specified Time (e.g., 24h for NO, 1-2h for NLRP3) activation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant assay Perform Assay (Griess Assay for NO or ELISA for IL-1β) collect_supernatant->assay readout Measure Absorbance/ Concentration assay->readout data_analysis Calculate IC50 readout->data_analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Safety Operating Guide

Safe Disposal of Bivittoside A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Bivittoside A, a saponin derived from sea cucumbers. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Understanding this compound: General Properties

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following table summarizes general properties typical for sea cucumber saponins. Researchers should handle this compound as a compound with potential biological activity and unknown toxicity.

PropertyGeneral Value/Information for Sea Cucumber SaponinsSource
Molecular Formula Varies (e.g., Bivittoside B: C54H88O22)PubChem
Appearance Typically a solid, powder, or viscous liquidGeneral Knowledge
Solubility Generally soluble in water and ethanol[2][3]
Biological Activity Antifungal, cytotoxic, potential for other bioactivities[3][4]
Toxicity Data not specified, but should be handled as potentially toxicGeneral Precaution

Personal Protective Equipment (PPE) and Safety Precautions

Before handling or disposing of this compound, ensure the following personal protective equipment is used:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Workflow for this compound Disposal

Caption: Workflow for the safe disposal of this compound.

  • Waste Collection:

    • Collect all waste materials containing this compound (e.g., unused product, contaminated consumables like pipette tips, tubes, and gloves) in a designated, leak-proof, and sealable container.

    • For liquid waste, use a primary container that is compatible with the solvent used to dissolve the this compound. This primary container should then be placed in a secondary, shatter-proof container.

    • For solid waste, a sealed bag placed within a rigid container is recommended.

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include a hazard warning such as "Caution: Bioactive Compound, Handle with Care."

    • Include the date and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated and secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Final Disposal:

    • Arrange for the collection of the waste by a licensed and certified chemical waste disposal company.

    • Provide the disposal company with any available information on the nature of the waste.

    • Adhere to all institutional, local, and national regulations regarding chemical and bioactive waste disposal.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Wear PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment and Absorption:

    • For a solid spill , carefully cover the spill with a damp paper towel to avoid raising dust, and then use an appropriate absorbent material.

    • For a liquid spill , cover with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleaning:

    • Once absorbed, carefully collect the material using a scoop or forceps and place it in the designated this compound waste container.

    • Decontaminate the spill area with a suitable laboratory disinfectant or a 70% ethanol solution, followed by a final wipe-down with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as this compound waste.

Logical Flow for Spill Response

Bivittoside_A_Spill_Response Start Spill Occurs Alert Alert others and secure the area Start->Alert PPE Don appropriate PPE Alert->PPE Assess Assess spill type PPE->Assess Solid Solid Spill Assess->Solid Solid Liquid Liquid Spill Assess->Liquid Liquid CoverSolid Cover with damp paper towel Solid->CoverSolid AbsorbLiquid Absorb with chemical absorbent pads Liquid->AbsorbLiquid AbsorbSolid Absorb with appropriate material CoverSolid->AbsorbSolid Collect Collect waste into designated container AbsorbSolid->Collect AbsorbLiquid->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of all cleaning materials as waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Decision-making flow for responding to a this compound spill.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the surrounding environment.

References

Personal protective equipment for handling Bivittoside A

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for Bivittoside A could not be located in publicly available resources. The SDS is a critical document that provides detailed information about the potential hazards of a chemical and the necessary safety precautions. Without it, a comprehensive and specific safety plan cannot be fully developed.

Researchers, scientists, and drug development professionals must obtain the Safety Data Sheet for this compound from the manufacturer or supplier before handling this compound. The information provided below is based on general laboratory safety best practices for handling compounds with unknown hazard profiles and should be adapted and augmented with the specific information from the SDS once obtained.

Immediate Safety and Operational Plan

1. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personal safety. The following table outlines the minimum recommended PPE for handling a compound of unknown toxicity like this compound. This information should be verified and, if necessary, upgraded based on the specific hazards detailed in the manufacturer's SDS.

PPE ComponentSpecification and Use
Eye Protection Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashes or if handling larger quantities.
Hand Protection Chemically resistant gloves are required. The specific glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on the solvent used to dissolve this compound and the breakthrough time for that specific glove type. Always consult the glove manufacturer's compatibility chart. Double gloving is recommended.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or a disposable suit should be worn over the lab coat.
Respiratory Protection All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. A fit test is required before using a respirator.

2. Operational Plan: Handling and Storage

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled. Follow any specific storage temperature requirements provided by the manufacturer.

  • Weighing and Aliquoting: All weighing and preparation of stock solutions must be performed in a chemical fume hood. Use anti-static measures when handling the powder.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Spill Response: Be prepared for a potential spill. A spill kit containing absorbent materials, appropriate neutralizing agents (if known to be applicable from the SDS), and waste disposal bags should be readily accessible. In case of a spill, evacuate the immediate area, alert colleagues and your supervisor, and follow your institution's spill response protocol.

3. Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

The following diagrams illustrate generalized workflows for handling a potentially hazardous chemical like this compound. The specific details within these workflows should be populated with information from the compound's Safety Data Sheet.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Assess Risks Assess Risks Obtain SDS->Assess Risks Input Select PPE Select PPE Assess Risks->Select PPE Determines Don PPE Don PPE Select PPE->Don PPE Prepare Fume Hood Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste

Caption: General workflow for handling potentially hazardous chemical compounds.

DisposalPathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Contaminated Solids Contaminated Solids Solid Waste Container Solid Waste Container Contaminated Solids->Solid Waste Container Place in Contaminated Liquids Contaminated Liquids Liquid Waste Container Liquid Waste Container Contaminated Liquids->Liquid Waste Container Pour into Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Dispose in EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Schedule Liquid Waste Container->EHS Pickup Schedule Sharps Container->EHS Pickup Schedule

Caption: Segregation and disposal pathway for hazardous chemical waste.

Your safety is the top priority. Always consult the specific Safety Data Sheet and your institution's safety protocols before beginning any work with a new chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.